(5,6-Dimethoxypyridin-3-yl)methanol
Description
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Properties
IUPAC Name |
(5,6-dimethoxypyridin-3-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-4,10H,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIVYXUFPTQJWKK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(N=CC(=C1)CO)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673843 | |
| Record name | (5,6-Dimethoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1138443-89-6 | |
| Record name | (5,6-Dimethoxypyridin-3-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673843 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Introduction: The Significance of Substituted Pyridines
An In-depth Technical Guide to (5,6-Dimethoxypyridin-3-yl)methanol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block. It delves into its chemical properties, synthesis, reactivity, and potential applications, offering field-proven insights for professionals in chemical research and pharmaceutical development.
Heterocyclic compounds form the backbone of a vast array of pharmaceuticals and biologically active molecules.[1][2] Among them, the pyridine scaffold is particularly prominent due to its presence in numerous approved drugs and its versatile chemical nature, which allows for diverse functionalization. This compound (Figure 1) is a valuable intermediate, offering multiple points for chemical modification. The presence of two electron-donating methoxy groups, a reactive primary alcohol, and the pyridine nitrogen atom makes it a strategic synthon for constructing complex molecular architectures in drug discovery programs. This guide aims to serve as a detailed resource for scientists looking to utilize this compound in their research.
Figure 1: Chemical Structure of this compound.
Chemical Identity and Physicochemical Properties
Accurate identification and understanding of a compound's basic properties are fundamental for any experimental work. The key identifiers and properties of this compound are summarized in Table 1. The compound is supplied as a solid and should be stored at room temperature.[3]
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Reference(s) |
| CAS Number | 1138443-89-6 | [4] |
| Molecular Formula | C₈H₁₁NO₃ | [3] |
| Molecular Weight | 169.18 g/mol | [3] |
| Appearance | Solid | |
| SMILES | COc1cc(CO)cnc1OC | |
| InChI | 1S/C8H11NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-4,10H,5H2,1-2H3 | |
| Storage Class | 11 - Combustible Solids |
Note: This product is typically supplied for early discovery research, and comprehensive analytical data may not be provided by all vendors. Buyers are responsible for confirming identity and purity.[5]
Synthesis and Purification
Figure 2: Proposed synthetic workflow for this compound.
Experimental Protocol: Reduction of Methyl 5,6-Dimethoxynicotinate
This protocol describes the reduction of the methyl ester precursor to the target alcohol. The choice of a powerful reducing agent like lithium aluminum hydride (LiAlH₄) is crucial for the efficient reduction of the ester functionality without affecting the pyridine ring or methoxy groups under standard conditions.
Disclaimer: This is a proposed protocol based on standard chemical transformations. All laboratory work should be conducted with appropriate safety precautions by trained personnel.
Step 1: Setup
-
Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).
-
In the flask, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous tetrahydrofuran (THF). Cool the suspension to 0 °C using an ice bath.
Step 2: Reaction
-
Dissolve Methyl 5,6-Dimethoxynicotinate (1.0 equivalent) in anhydrous THF in the dropping funnel.
-
Add the ester solution dropwise to the stirred LiAlH₄ suspension, maintaining the temperature at 0 °C. The causality for this slow, cooled addition is to control the highly exothermic reaction between the hydride and the ester, preventing dangerous temperature spikes and side reactions.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
Step 3: Work-up and Purification
-
Cool the reaction mixture back to 0 °C.
-
Quench the reaction cautiously by the sequential, dropwise addition of water (X mL), followed by 15% aqueous sodium hydroxide (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ used in grams (Fieser workup). This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.
-
Stir the resulting mixture vigorously for 30 minutes, then filter it through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate.
-
Combine the organic filtrates and evaporate the solvent under reduced pressure to yield the crude product.
-
Purify the residue by silica gel column chromatography, eluting with a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes), to afford pure this compound.
Spectroscopic and Analytical Characterization
While experimental spectra are not widely published, a combination of predicted data and structural analysis allows for confident characterization.
Mass Spectrometry
High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Predicted collision cross-section (CCS) values can further aid in identification, especially in complex mixtures.
Table 2: Predicted Mass Spectrometry Data
| Adduct Ion | Predicted m/z | Predicted CCS (Ų) |
| [M+H]⁺ | 170.08118 | 132.9 |
| [M+Na]⁺ | 192.06312 | 142.1 |
| [M+K]⁺ | 208.03706 | 141.0 |
| [M-H]⁻ | 168.06662 | 134.4 |
| Data sourced from PubChemLite. These values are calculated and should be confirmed by experimental analysis. |
Predicted NMR Spectra
Nuclear Magnetic Resonance (NMR) spectroscopy is the primary method for structural elucidation. Based on the structure, the following signals can be predicted:
-
¹H NMR (predicted):
-
~8.1 ppm (s, 1H): Proton at C2 of the pyridine ring. Singlet due to no adjacent protons. Shifted downfield by the adjacent nitrogen.
-
~7.4 ppm (s, 1H): Proton at C4 of the pyridine ring. Singlet due to no adjacent protons.
-
~4.6 ppm (s, 2H): Methylene protons (-CH₂OH). Appears as a singlet, though it may show coupling to the hydroxyl proton if exchange is slow.
-
~3.9 ppm (s, 3H): Methoxy protons (-OCH₃) at C6.
-
~3.8 ppm (s, 3H): Methoxy protons (-OCH₃) at C5.
-
Variable ppm (br s, 1H): Hydroxyl proton (-OH). Chemical shift and multiplicity are dependent on solvent, concentration, and temperature.
-
-
¹³C NMR (predicted):
-
Signals for 8 distinct carbon atoms are expected.
-
~155-165 ppm: C6 and C5 bearing the methoxy groups.
-
~140-150 ppm: C2 of the pyridine ring.
-
~130-140 ppm: C3 (quaternary) and C4.
-
~60-65 ppm: Methylene carbon (-CH₂OH).
-
~55-60 ppm: Two distinct methoxy carbons (-OCH₃).
-
Chemical Reactivity and Synthetic Potential
The utility of this compound as a building block stems from the distinct reactivity of its functional groups.
Figure 3: Reactivity map illustrating the key synthetic transformations.
-
Reactions at the Hydroxymethyl Group: The primary alcohol is a versatile handle. It can be readily oxidized to the corresponding aldehyde using mild reagents like pyridinium chlorochromate (PCC) or Dess-Martin periodinane (DMP). Further oxidation to the carboxylic acid is also possible. Conversion to a good leaving group, such as a tosylate or a halide (e.g., using thionyl chloride), transforms the site into an electrophilic center, enabling nucleophilic substitution reactions to introduce a wide range of functionalities.
-
Reactions involving the Pyridine Ring: The pyridine nitrogen is basic and can be protonated or alkylated to form pyridinium salts. The pyridine ring itself can undergo electrophilic aromatic substitution. The two methoxy groups are strongly activating and ortho-, para-directing. Given their positions at C5 and C6, they strongly activate the C4 position towards electrophilic attack (e.g., halogenation, nitration), making it the most probable site for substitution.
Safety, Handling, and Storage
As a combustible solid, this compound should be handled with standard laboratory precautions.[5]
-
Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid generating dust.
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials and sources of ignition.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
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PrepChem.com. Synthesis of methyl 5,6-diaminonicotinate. [Link]
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Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d′]dipyrimidine Derivatives Using Multicomponent Reactions. [Link]
-
Beilstein Journal of Organic Chemistry. An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles. [Link]
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Aladdin Scientific. (5, 6-Dimethoxypyridin-3-yl)methanol. [Link]
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An In-Depth Technical Guide to (5,6-Dimethoxypyridin-3-yl)methanol (CAS 1138443-89-6)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (5,6-Dimethoxypyridin-3-yl)methanol, a heterocyclic building block with significant potential in medicinal chemistry and materials science. While specific experimental data for this compound is not extensively available in the public domain, this document synthesizes information from analogous structures and established chemical principles to offer valuable insights for researchers.
Introduction: The Strategic Value of the Dimethoxypyridine Scaffold
Substituted pyridines are a cornerstone of modern drug discovery, appearing in a vast array of approved pharmaceuticals.[1][2][3] The pyridine ring system, a six-membered aromatic heterocycle containing one nitrogen atom, offers a unique combination of electronic properties, hydrogen bonding capabilities, and metabolic stability. The introduction of methoxy groups, as seen in this compound, can significantly modulate these properties. The electron-donating nature of the methoxy groups increases the electron density of the pyridine ring, influencing its reactivity and potential interactions with biological targets. Furthermore, the methoxy groups can serve as metabolic "soft spots" or as handles for further chemical modification. The primary alcohol functionality at the 3-position provides a versatile point for derivatization, making this molecule an attractive starting material for the synthesis of more complex bioactive molecules.[4][5]
Physicochemical Properties: A Foundation for Application
A thorough understanding of a compound's physicochemical properties is paramount for its effective use in research and development. The table below summarizes the known and predicted properties of this compound.
| Property | Value | Source/Method |
| CAS Number | 1138443-89-6 | [6] |
| Molecular Formula | C₈H₁₁NO₃ | [7] |
| Molecular Weight | 169.18 g/mol | [7] |
| Appearance | Solid (predicted) | [6] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Solubility | Predicted to be soluble in polar organic solvents like methanol, ethanol, and DMSO. | General chemical principles |
| InChI | 1S/C8H11NO3/c1-11-7-3-6(5-10)4-9-8(7)12-2/h3-4,10H,5H2,1-2H3 | [6] |
| InChI Key | KIVYXUFPTQJWKK-UHFFFAOYSA-N | [6] |
| SMILES | COc1cc(CO)cnc1OC | [6] |
Synthesis and Purification: Crafting the Building Block
While a specific, detailed experimental protocol for the synthesis of this compound is not readily found in published literature, a plausible and efficient synthetic route involves the reduction of the corresponding carboxylic acid or its ester, 5,6-dimethoxynicotinic acid or methyl 5,6-dimethoxynicotinate. This transformation is a fundamental reaction in organic synthesis.
Proposed Synthetic Pathway: Reduction of a Nicotinic Acid Derivative
The reduction of a carboxylic acid or ester to a primary alcohol is a common and reliable transformation. Strong reducing agents like lithium aluminum hydride (LiAlH₄) or milder reagents such as sodium borohydride in the presence of a Lewis acid can be employed.
Caption: Proposed synthesis of this compound.
General Experimental Protocol for Reduction
The following is a generalized, self-validating protocol for the reduction of a nicotinic acid derivative. Note: This procedure should be adapted and optimized based on the specific starting material and laboratory conditions.
Step 1: Reaction Setup
-
A dry, inert atmosphere (e.g., nitrogen or argon) is crucial, especially when using reactive hydrides like LiAlH₄.
-
An oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled.
-
The flask is charged with a solution of the reducing agent (e.g., LiAlH₄) in an appropriate anhydrous solvent (e.g., tetrahydrofuran (THF) or diethyl ether).
Step 2: Addition of the Starting Material
-
The 5,6-dimethoxynicotinic acid derivative is dissolved in the same anhydrous solvent.
-
This solution is added dropwise to the stirred suspension of the reducing agent at a controlled temperature (typically 0 °C to room temperature) to manage the exothermic reaction.
Step 3: Reaction Monitoring and Quenching
-
The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.[8]
-
Upon completion, the reaction is carefully quenched by the sequential, slow addition of water, followed by an aqueous base solution (e.g., 15% NaOH), and then more water. This procedure is critical for safely decomposing the excess reducing agent and forming a granular precipitate of aluminum salts.
Step 4: Work-up and Isolation
-
The resulting slurry is filtered, and the solid residue is washed thoroughly with the reaction solvent.
-
The combined organic filtrates are dried over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product.
Step 5: Purification
-
The crude this compound can be purified by standard techniques such as flash column chromatography on silica gel or recrystallization from a suitable solvent system.[9]
Spectroscopic Characterization: Unveiling the Molecular Structure
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following sections describe the predicted spectroscopic data for this compound based on the analysis of similar structures.[10][11][12]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| ~8.1 | s | 1H | H-2 |
| ~7.4 | s | 1H | H-4 |
| ~4.7 | s | 2H | -CH₂OH |
| ~4.0 | s | 3H | 6-OCH₃ |
| ~3.9 | s | 3H | 5-OCH₃ |
| ~2.5 (broad) | s | 1H | -OH |
Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| ~155 | C-6 |
| ~148 | C-5 |
| ~140 | C-2 |
| ~130 | C-3 |
| ~110 | C-4 |
| ~63 | -CH₂OH |
| ~56 | 6-OCH₃ |
| ~55 | 5-OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, electron ionization (EI) mass spectrometry is expected to show a molecular ion peak ([M]⁺) at m/z = 169. Key fragmentation pathways would likely involve the loss of a hydroxyl radical (•OH) to give a fragment at m/z = 152, or the loss of the entire hydroxymethyl group (•CH₂OH) to give a fragment at m/z = 138. The fragmentation of benzyl alcohol derivatives is a well-understood process that can aid in spectral interpretation.[9][13][14]
Infrared (IR) Spectroscopy
Infrared spectroscopy is useful for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit the following characteristic absorption bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3400-3200 (broad) | O-H stretch | Alcohol |
| 3100-3000 | C-H stretch | Aromatic |
| 2950-2850 | C-H stretch | Aliphatic (CH₂ and CH₃) |
| 1600-1450 | C=C and C=N stretch | Pyridine ring |
| 1250-1000 | C-O stretch | Alcohol and Methoxy |
The analysis of IR spectra of various pyridine derivatives provides a solid basis for these predictions.[6][7][15][16][17]
Applications and Research Directions: A Versatile Synthetic Intermediate
While specific applications of this compound are not extensively documented, its structure suggests significant potential as a key intermediate in the synthesis of bioactive molecules, particularly in the field of medicinal chemistry.
Role in Drug Discovery
The dimethoxypyridine scaffold is present in a number of compounds with demonstrated biological activity, including kinase inhibitors.[18][19][20][21] The primary alcohol of this compound can be readily oxidized to an aldehyde for use in reductive amination reactions or converted to a leaving group for nucleophilic substitution, allowing for the introduction of diverse functionalities.
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A Comprehensive Technical Guide to (5,6-Dimethoxypyyridin-3-yl)methanol for Advanced Research Applications
Executive Summary: This document provides a detailed technical overview of (5,6-Dimethoxypyridin-3-yl)methanol, a key heterocyclic building block for research and development, particularly in the field of medicinal chemistry. The core focus is its molecular weight, supplemented by in-depth information on its chemical properties, a representative synthetic pathway, analytical validation methods, and its applications in drug discovery. This guide is intended for researchers, chemists, and professionals in the pharmaceutical and life sciences industries, offering field-proven insights into the compound's utility and handling.
Core Molecular Profile
This compound is a substituted pyridine derivative recognized for its role as a versatile intermediate in organic synthesis. The pyridine ring is a fundamental scaffold in a vast number of pharmaceuticals due to its ability to form hydrogen bonds and engage in various biological interactions, which can enhance the pharmacokinetic and pharmacodynamic properties of a molecule. The methoxy and methanol substituents on this particular scaffold provide multiple reactive sites for further chemical modification, making it a valuable starting material for creating diverse chemical libraries.
The precise molecular weight is a critical parameter for any chemical synthesis, directly impacting reaction stoichiometry, yield calculations, and analytical characterization.
Chemical Structure:
(A 2D representation of the this compound structure)
All quantitative data and key identifiers for this compound are summarized in the table below for easy reference.
Table 1: Physicochemical Properties and Identifiers
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 169.18 g/mol | [1][2][3] |
| Molecular Formula | C₈H₁₁NO₃ | [1] |
| CAS Number | 1138443-89-6 | [1] |
| Physical Form | Solid | |
| IUPAC Name | (5,6-dimethoxy-3-pyridinyl)methanol | [4] |
| SMILES String | COc1cc(CO)cnc1OC |
| InChI Key | KIVYXUFPTQJWKK-UHFFFAOYSA-N | |
Synthesis and Purification
The synthesis of substituted pyridine alcohols like this compound is a foundational process in medicinal chemistry. The causality behind a chosen synthetic route often involves balancing factors like the availability of starting materials, reaction yield, purity of the final product, and scalability. A common and logical approach is the reduction of a more oxidized precursor, such as an ester or an aldehyde. This method is favored for its high efficiency and the relative stability of the resulting alcohol.
The following diagram and protocol describe a representative workflow for the synthesis and subsequent purification of the target molecule.
Caption: Representative workflow for the synthesis and purification of this compound.
Experimental Protocol: Synthesis via Ester Reduction
This protocol is a self-validating system; successful isolation of the product with the correct spectral data confirms the efficacy of the procedure.
-
Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve methyl 5,6-dimethoxynicotinate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Cooling: Cool the solution to 0°C using an ice-water bath. This is crucial to control the exothermic nature of the reduction reaction and prevent side-product formation.
-
Reduction: Slowly add a solution of a suitable reducing agent, such as lithium aluminum hydride (LiAlH₄) (approx. 1.5 eq) in THF, to the stirred solution. The slow addition maintains temperature control.
-
Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Quenching: Carefully quench the reaction by slowly adding water, followed by a 15% NaOH solution and then more water, while maintaining cooling in an ice bath. This procedure is designed to safely neutralize the reactive reducing agent and precipitate aluminum salts.
-
Filtration & Extraction: Filter the resulting slurry through a pad of celite, washing the filter cake with ethyl acetate. Combine the filtrates and transfer to a separatory funnel. Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure this compound.
Structural Elucidation and Quality Control
Confirming the identity and purity of the synthesized compound is paramount. A multi-pronged analytical approach using various spectroscopic techniques ensures the highest degree of confidence in the material's quality.
Caption: A standard analytical workflow for the quality control of a synthesized chemical entity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the carbon-hydrogen framework.[5] For this compound, one would expect to see characteristic signals for the two aromatic protons on the pyridine ring, a singlet for the benzylic CH₂ group, and two distinct singlets for the two methoxy groups.
-
Mass Spectrometry (MS): This technique confirms the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can verify the elemental composition.[5] Predicted mass spectrometry data for various adducts are crucial for interpreting results.[4]
Table 2: Predicted Mass Spectrometry Data for C₈H₁₁NO₃
| Adduct | Calculated m/z |
|---|---|
| [M+H]⁺ | 170.08118 |
| [M+Na]⁺ | 192.06312 |
| [M-H]⁻ | 168.06662 |
(Data sourced from predictive models.)[4]
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups.[6] The spectrum for this compound would be expected to show a broad absorption band around 3300-3400 cm⁻¹ (O-H stretch of the alcohol), peaks around 2850-3000 cm⁻¹ (C-H stretches), and characteristic bands for the aromatic ring and C-O ether linkages.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for determining the purity of the final compound, typically aiming for a purity level of >95% for research applications.
Applications in Drug Discovery and Medicinal Chemistry
Heterocyclic compounds containing a pyridine ring are ubiquitous in pharmaceuticals, demonstrating a wide array of biological activities including anticancer, antimicrobial, and anti-inflammatory properties.[7][8][9][10] this compound serves as a "privileged scaffold," a molecular framework that is amenable to chemical modifications to generate a library of compounds for biological screening.
The primary alcohol functional group is a versatile handle for various chemical transformations, such as oxidation to an aldehyde or carboxylic acid, esterification, or conversion to a leaving group (e.g., a halide or tosylate) for subsequent nucleophilic substitution reactions. The dimethoxy-substituted pyridine core itself is a feature found in numerous biologically active molecules.
Caption: The progression from a chemical building block to a potential drug candidate in discovery research.
Safety, Handling, and Storage
Proper handling and storage are critical to ensure the safety of laboratory personnel and maintain the integrity of the chemical.
-
General Handling: Use in a well-ventilated area or under a chemical fume hood.[11] Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[12] Avoid breathing dust or vapors and prevent contact with skin and eyes.[11][13]
-
Storage: Store in a tightly closed container in a cool, dry place.[14] The compound is classified under Storage Class 11 (Combustible Solids).[2] It should be stored at room temperature.[1]
-
First Aid Measures:
In all cases of exposure, seek medical attention and show the Safety Data Sheet (SDS) to the attending physician.[11]
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- A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. IJPSRR.
- MSDS of (3,4-Dimethoxypyridin-2-yl)methanol. Capot Chemical.
- Synthesis and Spectroscopic and Electrochemical Studies of Pyrazine- or Pyridine-Ring-Fused Tetraazachlorins, Bacteriochlorins, and Isobacteriochlorins. ACS Publications.
- Safety Data Sheet: Methanol. Carl ROTH.
- Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
- Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI.
- Methanol Safety Data Sheet. GAC.
- Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PubMed Central.
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Methodological & Application
Application Notes and Protocols for the Selective Oxidation of (5,6-Dimethoxypyridin-3-yl)methanol
Introduction: The Central Role of Pyridyl Aldehydes in Modern Drug Discovery
Pyridyl aldehydes are a cornerstone in the synthesis of a vast array of pharmacologically active molecules. Their inherent chemical reactivity and the ability of the pyridine nitrogen to engage in crucial hydrogen bonding interactions make them invaluable synthons in medicinal chemistry. The aldehyde functional group serves as a versatile handle for a multitude of chemical transformations, including reductive aminations, Wittig reactions, and the formation of various heterocyclic systems. Specifically, substituted pyridyl aldehydes, such as (5,6-Dimethoxypyridin-3-yl)aldehyde, are key intermediates in the development of novel therapeutics targeting a range of diseases. The electron-donating methoxy groups on the pyridine ring in our target molecule increase its electron density, which can influence the reactivity of both the ring and the aldehyde, a critical consideration in the selection of an appropriate synthetic strategy.
This guide provides a detailed technical overview and validated protocols for the selective oxidation of (5,6-dimethoxypyridin-3-yl)methanol to its corresponding aldehyde. We will delve into the mechanistic underpinnings of two highly effective and field-proven oxidation methodologies: the use of activated manganese dioxide (MnO₂) for a robust, heterogeneous oxidation, and the Dess-Martin Periodinane (DMP) for a mild, high-yielding homogeneous conversion. The choice between these methods will depend on factors such as scale, available laboratory equipment, and tolerance of downstream steps to trace impurities.
Chemical Transformation and Mechanistic Considerations
The primary challenge in the oxidation of primary alcohols to aldehydes is preventing over-oxidation to the corresponding carboxylic acid. This is particularly pertinent for electron-rich heteroaromatic systems where the aldehyde product can be more susceptible to further oxidation. The methods detailed herein are chosen for their high selectivity for aldehyde formation.
Manganese Dioxide (MnO₂): A Heterogeneous Workhorse
Activated manganese dioxide is a mild and selective oxidizing agent, particularly effective for benzylic and allylic alcohols, a category that includes pyridyl methanols. The reaction occurs on the surface of the solid MnO₂, and its efficacy is highly dependent on the activation method of the reagent. The mechanism is believed to involve the adsorption of the alcohol onto the MnO₂ surface, followed by a radical or concerted process that abstracts a hydrogen from the carbinol carbon, leading to the formation of the aldehyde and manganese(II) oxide. The heterogeneous nature of this reaction simplifies work-up, as the manganese byproducts can be removed by simple filtration.
Dess-Martin Periodinane (DMP): Precision and Mildness
The Dess-Martin Periodinane is a hypervalent iodine compound that offers a very mild and highly selective method for oxidizing primary alcohols to aldehydes. The reaction proceeds under neutral conditions and at room temperature, making it compatible with a wide range of sensitive functional groups.[1][2] The mechanism involves the formation of a periodinane ester intermediate, followed by an intramolecular elimination facilitated by the acetate ligand, which acts as a base to abstract the proton from the carbinol carbon. This concerted mechanism ensures rapid and clean conversion with minimal side products.[2]
Experimental Protocols
Protocol 1: Oxidation using Activated Manganese Dioxide (MnO₂)
This protocol is well-suited for medium to large-scale synthesis where cost and ease of work-up are primary considerations. The quality of the MnO₂ is paramount for the success of this reaction.
Materials and Reagents:
-
This compound
-
Activated Manganese Dioxide (MnO₂) (commercially available, activated, or freshly prepared)
-
Dichloromethane (DCM), anhydrous
-
Celite®
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser (optional, for elevated temperatures)
-
Buchner funnel and filter paper
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of starting material) in a round-bottom flask, add activated manganese dioxide (MnO₂) (5-10 eq by weight).
-
Reaction Execution: Stir the resulting suspension vigorously at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-48 hours. Gentle heating to reflux may be employed to accelerate the reaction if necessary.
-
Work-up and Purification: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ and its byproducts. Wash the Celite® pad thoroughly with additional DCM to ensure complete recovery of the product.
-
Isolation: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. The crude product is often of sufficient purity for subsequent steps. If further purification is required, column chromatography on silica gel using a hexane/ethyl acetate gradient is recommended.
Self-Validation and Causality:
-
Excess MnO₂: A large excess of MnO₂ is used to ensure the reaction goes to completion, as the activity of the reagent can vary.[3]
-
Anhydrous Conditions: While not as critical as in other oxidations, using an anhydrous solvent minimizes potential side reactions.
-
Celite® Filtration: This is a crucial step to efficiently remove the fine black powder of MnO₂ and manganese byproducts, preventing contamination of the final product.
Protocol 2: Oxidation using Dess-Martin Periodinane (DMP)
This protocol is ideal for small to medium-scale reactions where high yield and purity are critical, and for substrates with sensitive functional groups.
Materials and Reagents:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Step-by-Step Protocol:
-
Reaction Setup: Dissolve this compound (1.0 eq) in anhydrous dichloromethane (DCM, approximately 10-20 mL per gram of starting material) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Addition: Add Dess-Martin Periodinane (DMP) (1.1-1.5 eq) portion-wise to the stirred solution at room temperature. The reaction is typically mildly exothermic.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS. The reaction is usually complete within 1-3 hours.
-
Quenching: Upon completion, quench the reaction by adding a 1:1 mixture of saturated aqueous sodium bicarbonate solution and saturated aqueous sodium thiosulfate solution. Stir vigorously until the solid byproducts dissolve.
-
Extraction and Work-up: Transfer the mixture to a separatory funnel. Separate the organic layer, and wash it sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Drying and Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude aldehyde. The product is often very pure, but can be further purified by silica gel chromatography if necessary.
Self-Validation and Causality:
-
Stoichiometry of DMP: A slight excess of DMP ensures complete conversion of the starting material.
-
Quenching with Thiosulfate: Sodium thiosulfate is used to reduce any unreacted DMP and the iodinane byproduct, facilitating their removal during the aqueous work-up.
-
Bicarbonate Wash: The sodium bicarbonate wash neutralizes the acetic acid generated during the reaction, which is crucial if the product is acid-sensitive.[1]
Data Presentation and Comparison
| Parameter | Protocol 1: MnO₂ Oxidation | Protocol 2: Dess-Martin Periodinane (DMP) Oxidation |
| Reagent Stoichiometry | 5-10 eq (by weight) | 1.1-1.5 eq (molar) |
| Solvent | Dichloromethane (DCM) | Dichloromethane (DCM) |
| Temperature | Room Temperature to Reflux | Room Temperature |
| Reaction Time | 12-48 hours | 1-3 hours |
| Work-up | Filtration | Aqueous Extraction |
| Typical Yields | 70-90% | >90% |
| Advantages | Cost-effective for large scale, simple filtration work-up | Mild conditions, high yields, fast reaction times, broad functional group tolerance |
| Disadvantages | Long reaction times, large excess of reagent needed, variable reactivity of MnO₂ | Higher cost of reagent, requires aqueous work-up |
Visualizations
Experimental Workflow: MnO₂ Oxidation
Caption: Workflow for the MnO₂ oxidation of this compound.
Experimental Workflow: Dess-Martin Periodinane (DMP) Oxidation
Caption: Workflow for the DMP oxidation of this compound.
References
-
Parikh, J. R.; Doering, W. v. E. J. Am. Chem. Soc.1967 , 89 (21), 5505–5507. ([Link])
-
Blackburn, L.; Taylor, R. J. K. Org. Lett.2001 , 3 (11), 1637–1639. ([Link])
-
Vinoth, P.; Karuppasamy, M.; Gupta, A.; Nagarajan, S.; Sridharan, V. Tetrahedron2023 , 138, 133405. ([Link])
-
Manganese(IV) oxide. Common Organic Chemistry. ([Link])
-
DMSO – Pyridine-SO3 (Parikh-Doering). Organic Process Research & Development. ([Link])
-
Oxidation of Aromatic Alcohols with Manganese Dioxide. ACS Publications. ([Link])
-
Oxidation by PCC (pyridinium chlorochromate). Chemistry LibreTexts. ([Link])
-
Liu, X.; et al. Oxygen-Free Csp3-H Oxidation of Pyridin-2-yl-methanes to Pyridin-2-yl-methanones with Water by Copper Catalysis. Molecules2023 , 28 (22), 7586. ([Link])
- Process for the production of pyridine aldehydes.
-
Aldehyde synthesis by oxidation of alcohols and rearrangements. Organic Chemistry Portal. ([Link])
-
Dess–Martin oxidation. Wikipedia. ([Link])
-
Overoxidation in TEMPO-catalyzed oxidations. Chemistry – A European Journal. ([Link])
-
MnO2 Activation/Preparation for Alcohol Oxidation?. Reddit. ([Link])
-
Manganese Dioxide, MnO2. Organic Process Research & Development. ([Link])
-
Dess-Martin-Periodinane oxidation. YouTube. ([Link])
-
Oxidative cleavage of β-aryl alcohols using manganese(IV) oxide. Arkivoc. ([Link])
-
Swern Oxidation. Master Organic Chemistry. ([Link])
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Strategic Protection of the Primary Alcohol in (5,6-Dimethoxypyridin-3-yl)methanol: A Guide for Synthetic Chemists
In the intricate landscape of pharmaceutical and materials science, the precise chemical modification of heterocyclic scaffolds is paramount. (5,6-Dimethoxypyridin-3-yl)methanol is a valuable building block, featuring a primary alcohol poised for diverse synthetic transformations. However, the inherent reactivity of this hydroxyl group, coupled with the electronic nature of the dimethoxypyridine core, necessitates a carefully considered protecting group strategy to achieve desired chemical outcomes. This application note provides a comprehensive guide to the selection, implementation, and removal of suitable protecting groups for the primary alcohol of this compound, ensuring chemoselectivity and high yields in complex synthetic pathways.
The choice of a protecting group is not a trivial decision; it must be robust enough to withstand subsequent reaction conditions while being amenable to selective cleavage without compromising the integrity of the core structure.[1] The presence of the basic pyridine nitrogen and the electron-rich methoxy groups in this compound introduces specific challenges and considerations that will be addressed herein.
Key Considerations for Protecting this compound
Before delving into specific protocols, it is crucial to analyze the substrate's unique chemical personality. The interplay of its functional groups dictates the optimal protecting group strategy.
-
The Primary Alcohol: As the target for protection, its unhindered nature allows for ready reaction with a variety of protecting group reagents.
-
The Pyridine Nitrogen: Its basicity (pKa of the pyridinium ion is ~5.2) can lead to unwanted side reactions with acidic reagents or catalysts. It can also act as a ligand, potentially poisoning certain metal catalysts, a critical consideration for deprotection steps like hydrogenolysis.
-
The Methoxy Groups: These electron-donating groups increase the electron density of the pyridine ring, potentially influencing its reactivity in subsequent synthetic steps. They are generally stable to a wide range of conditions but can be cleaved under harsh acidic conditions (e.g., HBr, BBr₃).
A successful protection strategy hinges on the principle of orthogonality , where each protecting group in a molecule can be removed under a specific set of conditions without affecting the others.[2][3] This is particularly important in multi-step syntheses.
Recommended Protecting Group Strategies
Based on a thorough evaluation of the substrate's characteristics, we recommend three primary classes of protecting groups: Silyl Ethers, Benzyl Ethers, and Esters. The choice among these will depend on the planned synthetic route and the required stability profile.
Silyl Ethers: Versatility and Mild Deprotection
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and mild cleavage conditions.[4] For this compound, sterically hindered silyl ethers are particularly advantageous.
2.1.1. tert-Butyldimethylsilyl (TBS/TBDMS) Ether
The tert-butyldimethylsilyl group is a workhorse in organic synthesis, offering a good balance of stability and ease of removal.[5] It is stable to a wide range of non-acidic conditions, including organometallic reagents and many oxidizing and reducing agents.
Figure 1: General workflow for TBS protection and deprotection.
Protocol 1: Protection with tert-Butyldimethylsilyl Chloride (TBSCl)
-
To a solution of this compound (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, ~0.5 M), add imidazole (2.5 eq).
-
Stir the mixture at room temperature until all solids have dissolved.
-
Add tert-butyldimethylsilyl chloride (TBSCl, 1.2 eq) portion-wise.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, pour the reaction mixture into water and extract with ethyl acetate (3 x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired TBS-protected alcohol.
Causality Behind Experimental Choices:
-
Imidazole: Acts as a base to deprotonate the alcohol and as a nucleophilic catalyst to form a more reactive silylating agent, N-(tert-butyldimethylsilyl)imidazole.[6]
-
DMF: A polar aprotic solvent that effectively dissolves the reagents and facilitates the reaction.[7]
Protocol 2: Deprotection of the TBS Ether
-
Fluoride-Mediated Cleavage:
-
Dissolve the TBS-protected compound (1.0 eq) in tetrahydrofuran (THF, ~0.2 M).
-
Add a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 eq).
-
Stir at room temperature and monitor the reaction by TLC. Deprotection is usually complete within 1-3 hours.
-
Quench the reaction with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by column chromatography if necessary.
-
-
Acid-Catalyzed Cleavage:
-
For substrates sensitive to fluoride ions but stable to mild acid, dissolve the TBS-protected compound in a mixture of acetic acid and water (e.g., 3:1 v/v).[6]
-
Stir at room temperature, monitoring by TLC.
-
Neutralize carefully with a saturated aqueous solution of sodium bicarbonate and extract with an appropriate organic solvent.
-
Work-up and purify as described above.
-
Table 1: Comparison of Silyl Protecting Groups
| Protecting Group | Abbreviation | Stability to Acid | Stability to Base | Key Features |
| Trimethylsilyl | TMS | Very Low | Low | Highly labile, limited use as a protecting group.[8] |
| Triethylsilyl | TES | Low | Moderate | More stable than TMS. |
| tert-Butyldimethylsilyl | TBS/TBDMS | Moderate | High | Good balance of stability and reactivity.[6] |
| Triisopropylsilyl | TIPS | High | High | Very sterically hindered, highly stable. |
| tert-Butyldiphenylsilyl | TBDPS | High | High | Very stable to acid, removable with fluoride. |
Benzyl Ethers: Robust Protection with Specific Cleavage
Benzyl ethers (Bn) are a robust protecting group, stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[9] This makes them suitable for multi-step syntheses where harsh conditions may be employed.
Figure 2: General workflow for benzyl ether protection and deprotection.
Protocol 3: Benzylation of the Alcohol
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous THF (~0.5 M) at 0 °C under an inert atmosphere, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add benzyl bromide (BnBr, 1.1 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify by flash column chromatography.
Protocol 4: Deprotection by Hydrogenolysis
Important Consideration: The pyridine nitrogen can act as a catalyst poison for palladium on carbon (Pd/C).[10] Therefore, higher catalyst loading or the use of additives may be necessary. Alternatively, other deprotection methods should be considered if hydrogenolysis proves inefficient.
-
Dissolve the benzyl-protected compound in a suitable solvent such as ethanol or ethyl acetate.
-
Add 10% Pd/C (10-20 mol%).
-
Subject the mixture to a hydrogen atmosphere (balloon or Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the reaction solvent.
-
Concentrate the filtrate to obtain the deprotected alcohol.
Alternative Deprotection Methods for Benzyl Ethers: If hydrogenolysis is problematic, consider using strong acids like HBr in acetic acid, provided the methoxy groups are stable to these conditions. Oxidative cleavage with 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) is another option, particularly for p-methoxybenzyl (PMB) ethers.
Ester Protecting Groups: Facile Introduction and Base-Labile Cleavage
Esterification is a straightforward method to protect the primary alcohol. Acetyl (Ac) and pivaloyl (Piv) esters are common choices, offering different levels of steric hindrance and stability. Esters are generally stable to acidic conditions but are readily cleaved by base-catalyzed hydrolysis.
Figure 3: General workflow for ester protection and deprotection.
Protocol 5: Acetyl Protection
-
Dissolve this compound (1.0 eq) in pyridine or a mixture of dichloromethane and triethylamine (Et₃N, 1.5 eq).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP, 0.1 eq).
-
Cool the mixture to 0 °C and add acetic anhydride (Ac₂O, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir until completion as monitored by TLC.
-
Quench with water and extract with ethyl acetate.
-
Wash the organic layer sequentially with dilute HCl (to remove pyridine/Et₃N), saturated aqueous sodium bicarbonate, and brine.
-
Dry over anhydrous sodium sulfate, concentrate, and purify as needed.
Protocol 6: Pivaloyl Protection
For increased steric bulk and stability, the pivaloyl group is an excellent choice.
-
Follow the procedure for acetyl protection, substituting pivaloyl chloride (PivCl, 1.2 eq) for acetic anhydride. The reaction may require slightly longer reaction times or gentle heating.
Protocol 7: Deprotection of Ester Protecting Groups
-
Dissolve the ester-protected compound in a mixture of methanol and water.
-
Add a base such as potassium carbonate (K₂CO₃, 2.0 eq) or lithium hydroxide (LiOH, 2.0 eq).
-
Stir at room temperature and monitor the hydrolysis by TLC.
-
Upon completion, neutralize the reaction mixture with a dilute acid (e.g., 1 M HCl) and extract the product with a suitable organic solvent.
-
Wash, dry, and concentrate the organic extracts to yield the deprotected alcohol.
Table 2: Summary of Recommended Protecting Group Strategies
| Protecting Group | Protection Reagents | Deprotection Conditions | Stability Profile |
| TBS Ether | TBSCl, Imidazole, DMF | TBAF, THF; or AcOH/H₂O | Stable to base, organometallics; labile to acid and fluoride. |
| Benzyl Ether | NaH, BnBr, THF | H₂/Pd-C (caution with pyridine); or strong acid | Stable to most acids and bases, and a wide range of redox reagents. |
| Acetyl Ester | Ac₂O, Pyridine/Et₃N, DMAP | K₂CO₃, MeOH/H₂O; or LiOH, THF/H₂O | Stable to mild acid; labile to base. |
| Pivaloyl Ester | PivCl, Pyridine/Et₃N, DMAP | K₂CO₃, MeOH/H₂O; or LiOH, THF/H₂O | More sterically hindered and stable than acetyl. |
Orthogonal Protection Strategies
In more complex syntheses, it may be necessary to employ multiple, orthogonally stable protecting groups.[11][12] For example, one could protect the primary alcohol as a TBS ether, which is stable to the basic conditions required for a subsequent reaction on another part of the molecule, and then selectively deprotect the TBS ether with fluoride without affecting other functional groups. The strategic combination of the protecting groups detailed in this note allows for a high degree of synthetic flexibility.
Conclusion
The successful synthesis of complex molecules derived from this compound is critically dependent on a well-designed protecting group strategy. By carefully considering the stability and reactivity of the chosen protecting group in the context of the substrate's inherent chemical properties, researchers can navigate multi-step synthetic sequences with precision and efficiency. Silyl ethers, benzyl ethers, and esters each offer a unique set of advantages, and the detailed protocols provided herein serve as a robust starting point for the development of tailored synthetic routes.
References
- Wuts, P. G. M. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, Inc.: Hoboken, NJ, 2014.
-
Sajiki, H. Selective inhibition of catalytic hydrogenolysis of benzyl ethers with ammonia, pyridine or ammonium acetate. Tetrahedron Lett.1995 , 36 (20), 3465–3468. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
- Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag: Stuttgart, 2004.
-
Wikipedia. Silyl ether. [Link]
-
Stevens, E. benzyl ether cleavage. YouTube, 2018. [Link]
-
ResearchGate. How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
University of Bristol. VI Protecting Groups and Orthogonal Protection Strategies. [Link]
-
AtlanChim Pharma. Science About O-Benzyl protecting groups. Atlanchim Pharma Scientific Letter, 2021 , 2-17. [Link]
-
Chemistry LibreTexts. Silylethers. [Link]
-
Master Organic Chemistry. Protecting Groups For Alcohols. [Link]
-
Organic Chemistry Portal. Hydroxyl Protecting Groups Stability. [Link]
-
National Center for Biotechnology Information. Design and Synthesis of Novel 5,6,7,8-Tetrahydropyrido[2,3-D]pyrimidine Derivatives as VCP/p97 Inhibitors for the Treatment of Acute Myeloid Leukemia (AML). PubMed Central. [Link]
-
SynArchive. Protecting Groups List. [Link]
-
National Center for Biotechnology Information. Reaction strategies for the meta-selective functionalization of pyridine through dearomatization. PubMed. [Link]
-
National Center for Biotechnology Information. Convenient method for preparing benzyl ethers and esters using 2-benzyloxypyridine. [Link]
- Kocienski, P. J. Protecting Groups. Georg Thieme Verlag, 1994.
-
ACS Publications. A General Preparation of Pyridines and Pyridones via the Annulation of Ketones and Esters. The Journal of Organic Chemistry. [Link]
-
ResearchGate. Which silyl or other 'common' protecting groups are stable to HI acidic media? [Link]
-
National Center for Biotechnology Information. Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. [Link]
-
ACS Central Science. An Orthogonal Protection Strategy for Synthesizing Scaffold-Modifiable Dendrons and Their Application in Drug Delivery. [Link]
-
MDPI. Hydrogenolysis of Benzyl Phenyl Ether Using Nickel–Molybdenum Clay Catalysts—A Model for Cleaving Ether Linkages in Lignin. [Link]
-
University of Windsor. Alcohol Protecting Groups. [Link]
-
ResearchGate. Novel derivatives of 5,6-dimethoxy-1-indanone coupled with substituted pyridine as potential antimicrobial agents. [Link]
-
National Center for Biotechnology Information. Reaction of 1,2-orthoesters with HF-pyridine: a method for the preparation of partly unprotected glycosyl fluorides and their use in saccharide synthesis. PubMed. [Link]
-
ACS GCI Pharmaceutical Roundtable. Ester Deprotection. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]
-
ResearchGate. Orthogonal protecting groups for N?-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. [Link]
-
Bentham Science. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]
-
ResearchGate. Studies on the hydrogenolysis of benzyl ethers. [Link]
-
MDPI. Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. [Link]
-
Organic Chemistry Portal. Pivalic Acid Esters, Pivalates. [Link]
-
ResearchGate. SYNTHESIS OF (E)-5-(3,4-DIMETHOXYBENZYLIDENE)-3-METHYL-6,7-DIHYDROPYRROLO[1,2-a]THIENO[3,2-d]PYRIMIDIN-9(5H). [Link]
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Troubleshooting & Optimization
Technical Support Center: Improving Regioselectivity in Reactions of (5,6-Dimethoxypyridin-3-yl)methanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for (5,6-Dimethoxypyridin-3-yl)methanol. This resource is designed for researchers, medicinal chemists, and drug development professionals to navigate the complexities of this versatile building block. Due to its multiple reactive sites, achieving high regioselectivity can be challenging. This guide provides in-depth, field-proven insights and troubleshooting protocols to help you control reaction outcomes and streamline your synthetic workflows.
Section 1: Frequently Asked Questions (FAQs) - Understanding the Reactivity Landscape
This section addresses fundamental questions about the inherent reactivity of this compound, providing the foundational knowledge needed to predict and control its chemical behavior.
Q1: What are the primary reactive sites on this compound and how do they compete?
A1: this compound possesses three primary types of reactive sites, leading to potential competition in many reactions:
-
Nucleophilic Centers: The pyridine nitrogen (N1) and the primary alcohol oxygen of the hydroxymethyl group (-CH₂OH) are both nucleophilic. This leads to a classic N- vs. O-alkylation or acylation challenge, a common issue for ambident nucleophiles in drug discovery.[1][2][3]
-
The Pyridine Ring (Aromatic Core): The pyridine ring itself is electron-deficient due to the electronegative nitrogen atom, which deactivates the ring towards electrophilic aromatic substitution (EAS), particularly at the C2, C4, and C6 positions.[4][5] However, the two electron-donating methoxy groups (-OCH₃) at C5 and C6 counteract this deactivation.
-
Acidic Protons: The proton of the hydroxymethyl group is readily removed by a base. Additionally, the C-H bond at the C4 position is the most activated on the ring for deprotonation (lithiation) due to the directing influence of the adjacent C5-methoxy group.[6][7]
Caption: Key reactive sites on this compound.
Q2: How do the substituents collectively influence electrophilic aromatic substitution (EAS)?
A2: The regiochemical outcome of EAS on this molecule is determined by the interplay of competing directing effects:
-
Pyridine Nitrogen: As a heterocyclic atom, it strongly deactivates the ortho (C2, C6) and para (C4) positions through inductive and resonance effects, directing incoming electrophiles to the meta positions (C3, C5).[4] Under strongly acidic conditions (e.g., nitration), the nitrogen is protonated, further deactivating the entire ring.[4]
-
Methoxy Groups (C5 & C6): These are powerful activating, ortho/para-directing groups. The C6-methoxy group directs to the C5 position (already substituted) and the C2 position. The C5-methoxy group directs to the C6 (substituted) and C4 positions.
-
Hydroxymethyl Group (C3): This is a deactivating, meta-directing group. It directs towards the C5 (substituted) and C2/C4 positions.
The Net Effect: The C4 position emerges as the most probable site for EAS. It is strongly activated by the C5-methoxy group (ortho) and less deactivated by the nitrogen (para) compared to the C2 position (ortho). The combined electron-donating ability of the methoxy groups can often overcome the ring's inherent deactivation to allow substitution at C4.
Q3: What factors determine N- vs. O-alkylation selectivity?
A3: The competition between the pyridine nitrogen and the hydroxymethyl oxygen is governed by several factors, consistent with Hard and Soft Acids and Bases (HSAB) theory and reaction kinetics.
-
Nature of the Electrophile: "Hard" electrophiles (e.g., silyl halides, acyl chlorides) with a high positive charge density preferentially react with the "hard" oxygen atom. "Softer" electrophiles (e.g., methyl iodide, benzyl bromide) have a greater tendency to react at the "softer," more polarizable nitrogen atom.
-
Base and Counter-ion: Deprotonation of the alcohol with a strong base (e.g., NaH) generates an alkoxide, a potent nucleophile, favoring O-alkylation. The choice of counter-ion (e.g., Li⁺, Na⁺, K⁺) can also influence selectivity through chelation.
-
Solvent: Polar aprotic solvents (e.g., DMF, DMSO) can solvate the cation from the base, leaving a more "naked" and reactive alkoxide, which promotes O-alkylation. Polar protic solvents (e.g., ethanol) can hydrogen-bond with both nucleophilic sites, complicating selectivity.[3]
Section 2: Troubleshooting Guide
This section provides solutions to common experimental problems encountered when working with this compound.
Issue 1: Poor Selectivity in Alkylation/Acylation (Mixture of N- and O-Substituted Products)
-
Why is this happening? You are observing the inherent ambident nucleophilicity of the molecule.[1][2] Without proper control, both the pyridine nitrogen and the alcohol oxygen can attack the electrophile, leading to a difficult-to-separate mixture of isomers.
-
Solution A: Implement a Protecting Group Strategy. The most robust solution is to temporarily mask one of the nucleophilic sites. Protecting the primary alcohol is typically the most effective strategy.[8][9] A silyl ether, such as a tert-butyldimethylsilyl (TBS) ether, is an excellent choice as it is easily installed and can be removed under mild acidic conditions that are orthogonal to many other functional groups.[10]
-
Solution B: Optimize Reaction Conditions. If a protecting group-free synthesis is desired, careful optimization of reaction conditions is critical.
| Parameter | Condition for O-Selectivity | Condition for N-Selectivity | Rationale |
| Base | Strong, non-nucleophilic base (e.g., NaH, KHMDS) | Weaker, organic base (e.g., Et₃N, DIPEA) or no base | A strong base fully deprotonates the alcohol to form a highly nucleophilic alkoxide. Weaker bases do not form the alkoxide, leaving the more basic pyridine nitrogen as the primary nucleophile. |
| Solvent | Polar Aprotic (THF, DMF) | Non-polar (DCM, Toluene) | Polar aprotic solvents favor the formation and reactivity of the alkoxide. Non-polar solvents are less likely to support ionic intermediates, favoring neutral nucleophiles. |
| Temperature | Low to room temperature | Room to elevated temperature | O-alkylation of the alkoxide is often kinetically favored and rapid at low temperatures. N-alkylation may require more thermal energy. |
| Electrophile | Hard electrophiles (e.g., TBSCl, Ac₂O) | Soft electrophiles (e.g., MeI, BnBr) | Based on HSAB theory, hard electrophiles prefer the hard oxygen center, while soft electrophiles have a higher affinity for the softer nitrogen center.[11] |
graph TD {
A[Start: Alkylation Reaction] --> B{Observe Product Mixture};
B -- "Mixture of N- & O- isomers?" --> C{Yes};
B -- "Clean Single Isomer" --> D[Success: Proceed];
C --> E{Is Protecting Group strategy feasible?};
E -- "Yes" --> F[Protect -OH group (e.g., TBSCl)];
F --> G[Perform N-Alkylation];
G --> H[Deprotect -OH group];
H --> D;
E -- "No" --> I[Optimize Conditions];
I --> J["- Use strong base (NaH)
- Polar aprotic solvent (THF)
- Favors O-Alkylation "]; I --> K["- Use weak/no base
- Non-polar solvent (DCM)
Favors N-Alkylation "]; }
Caption: Troubleshooting workflow for N- vs. O-alkylation.
Issue 2: Low Yield or No Reaction in Electrophilic Aromatic Substitution (e.g., Bromination at C4)
-
Why is this happening? There are two likely causes:
-
Ring Deactivation: Despite the activating methoxy groups, the pyridine nitrogen's powerful deactivating effect can make the ring sluggish towards EAS, requiring harsh conditions that may degrade the starting material.[4]
-
Lewis Acid-Base Interaction: Many electrophilic reagents (or their catalysts, like FeCl₃ for chlorination) are Lewis acids. They can coordinate to the basic pyridine nitrogen, forming a pyridinium species that is even more deactivated towards EAS.
-
-
Solution: Use Milder Reagents and Control Acidity. Avoid strongly acidic conditions or strong Lewis acidic catalysts.
-
For bromination, use N-Bromosuccinimide (NBS) in a solvent like acetonitrile or DMF instead of Br₂ with a Lewis acid. NBS provides a source of electrophilic bromine under milder, neutral conditions.
-
For other substitutions, consider converting the pyridine to a pyridine-N-oxide. The N-oxide group is strongly activating and directs ortho and para. This would strongly favor substitution at C4. The N-oxide can then be removed via reduction (e.g., with PCl₃ or H₂/Pd).[12]
-
Issue 3: Incorrect Regioisomer or Poor Yields in C-H Functionalization via Lithiation
-
Why is this happening? Directed ortho-metalation (DoM) is highly sensitive to the directing group, base, temperature, and solvent.[6] While the C5-methoxy group is expected to direct lithiation to the C4 position, competitive deprotonation at other sites or decomposition can occur if conditions are not optimal. Using a base that is too strong or temperatures that are too high can lead to a loss of selectivity.
-
Solution: Implement a Rigorous Directed ortho-Metalation (DoM) Protocol. Precise control over reaction parameters is key to achieving high regioselectivity. The methoxy group is a well-established directing metalating group (DMG).[6][7]
Caption: Mechanism of C4-functionalization via DoM.
Section 3: Key Experimental Protocols
Protocol 1: Selective O-Protection with TBSCl
This protocol achieves near-quantitative protection of the hydroxymethyl group, enabling subsequent selective functionalization at the pyridine nitrogen or the aromatic ring.
-
Setup: To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv.) and dissolve in anhydrous dichloromethane (DCM, ~0.2 M).
-
Addition of Base: Add imidazole (1.5 equiv.).
-
Addition of Silylating Agent: Add tert-Butyldimethylsilyl chloride (TBSCl, 1.2 equiv.) portion-wise at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Quench the reaction with saturated aqueous NH₄Cl solution. Separate the layers and extract the aqueous layer twice with DCM.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can often be used directly or purified by flash column chromatography (Hexanes/Ethyl Acetate gradient) to yield the TBS-protected ether.
Protocol 2: Regioselective C4-Bromination with NBS
This protocol is designed to selectively install a bromine atom at the C4 position, creating a handle for cross-coupling reactions.
-
Setup: To a round-bottom flask, add this compound (1.0 equiv.) and dissolve in anhydrous acetonitrile (~0.1 M).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 equiv.) in one portion at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-18 hours. Protect the reaction from light by wrapping the flask in aluminum foil. Monitor by LC-MS for the formation of the desired product.
-
Workup: Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution.
-
Extraction: Extract the product with ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude residue by flash column chromatography to isolate the C4-bromo-substituted product.
Protocol 3: C4-Selective Suzuki-Miyaura Cross-Coupling
This protocol uses the C4-bromo derivative from Protocol 2 to form a new C-C bond, a cornerstone reaction in drug development.[13][14]
-
Setup: In a Schlenk flask under argon, combine the C4-bromo-pyridine derivative (1.0 equiv.), the desired arylboronic acid or ester (1.5 equiv.), and a base such as K₃PO₄ or Cs₂CO₃ (3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%) and, if necessary, a ligand.
-
Solvent Addition: Add a degassed solvent mixture, typically 1,4-dioxane and water (e.g., 4:1 ratio).
-
Reaction: Heat the mixture to 80-100 °C and stir vigorously for 4-12 hours, monitoring by TLC or LC-MS. The choice of catalyst and base may need optimization depending on the boronic acid used.[15][16]
-
Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Filter through a pad of Celite to remove palladium residues.
-
Extraction: Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the product by flash column chromatography.
References
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?[Link]
-
MDPI. (2023). 8(meso)-Pyridyl-BODIPYs: Effects of 2,6-Substitution with Electron-Withdrawing Nitro, Chloro, and Methoxycarbonyl Groups. [Link]
-
Journal of the Chemical Society B: Physical Organic. (1968). Transmission of substituent effects in pyridines. Part III. A comparison of the pyridine nitrogen and aromatic nitro-groups by ester hydrolysis. [Link]
-
Oakwood Chemical. * (5, 6-Dimethoxypyridin-3-yl)methanol, 1 gram*. [Link]
-
ACS Publications - Organic Letters. (2018). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. [Link]
-
Organic Chemistry Portal. Suzuki Coupling. [Link]
-
Pearson. (2024). EAS Reactions of Pyridine Explained. [Link]
-
ARKAT USA, Inc. (2015). DIRECTED LITHIATION AND SUBSTITUTION OF PYRIDINE DERIVATIVES. [Link]
-
Organic Chemistry Research. (2023). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. [Link]
-
Organic Chemistry Portal. Protective Groups. [Link]
-
NIH - PMC. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. [Link]
-
Organic Chemistry Portal. Pyridine synthesis. [Link]
-
ResearchGate. (1980). Photochemical methoxy/hydroxymethyl rearrangement in 3-methoxy-N-substituted-4-pyriclones. [Link]
-
Organic Synthesis. Protecting Groups. [Link]
-
PubMed. (2014). Suzuki-Miyaura cross-coupling reactions of unprotected haloimidazoles. [Link]
-
ResearchGate. (2021). Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2021). Directing Group Enables Electrochemical Selectively Meta-Bromination of Pyridines under Mild Conditions. [Link]
-
PubMed. (2013). N- versus O-alkylation: utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Journal of the Chemical Society, Perkin Transactions 1. (1998). Lithiation of 4-methoxy-2-pyridones. Synthetic entry to tenellin and funiculosin, and related natural 3,5-disubstituted 4-oxy-2-pyridones. [Link]
-
PubMed Central. (2011). Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines. [Link]
-
University of Rochester, Department of Chemistry. Tips & Tricks: Protecting Groups. [Link]
-
ACS Publications - The Journal of Organic Chemistry. (2023). Visible Light-Induced Divergent Deoxygenation/Hydroxymethylation of Pyridine N-Oxides. [Link]
-
Organic Chemistry Portal. O-alkylation and arylation of Oximes, Hydroxylamines and related compounds. [Link]
-
NIH - PMC. (2022). Operando Study Insights into Lithiation/Delithiation Processes in a Poly(ethylene oxide) Electrolyte of All-Solid-State Lithium Batteries by Grazing-Incidence X-ray Scattering. [Link]
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]
-
ResearchGate. (2013). N- versus O-alkylation: Utilizing NMR methods to establish reliable primary structure determinations for drug discovery. [Link]
-
Indian Academy of Sciences. (2020). An investigation of the molecular mechanism, chemoselectivity and regioselectivity of cycloaddition reaction between acetonitril. [Link]
-
RSC Publishing. (2021). Regioselective difunctionalization of pyridines via 3,4-pyridynes. [Link]
-
Journal of Chemical and Pharmaceutical Research. (2024). Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. [Link]
-
Juniper Publishers. (2020). N- and / or O- Alkylation of Quinazolinone Derivatives. [Link]
-
NIH - PMC. (2015). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes. [Link]
-
Synpeptide. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
-
NIH - PMC. (2014). Theoretical Study on Regioselectivity of the Diels-Alder Reaction between 1,8-Dichloroanthracene and Acrolein. [Link]
-
MDPI. (2022). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. [Link]
-
Heriot-Watt Research Portal. (1993). N-ALKYLATION VERSUS O-ALKYLATION OF 2,3'-ANHYDROTHYMIDINE - REACTION OF THE OBTAINED PYRIMIDINIUM SALTS WITH AZIDE ION. [Link]
-
PubMed. (2008). Regioselectivity and tautomerism of novel five-membered ring nitrogen heterocycles formed via cyclocondensation of acylthiosemicarbazides. [Link]
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- 16. mdpi.com [mdpi.com]
Technical Support Center: N-oxidation of (5,6-Dimethoxypyridin-3-yl)methanol
Welcome to the technical support guide for the N-oxidation of (5,6-Dimethoxypyridin-3-yl)methanol. This document is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of this specific transformation. The inherent reactivity of the substrate presents unique challenges due to its electron-rich nature and the presence of a primary alcohol. This guide provides in-depth troubleshooting, mechanistic insights, and validated protocols to ensure successful synthesis.
Troubleshooting Guide: Common Experimental Issues
This section addresses the most frequent problems encountered during the N-oxidation of this compound in a direct question-and-answer format.
Question 1: I am observing very low to no conversion of my starting material. What are the likely causes and how can I fix it?
Answer:
Low or no conversion is a common issue that typically points to problems with the oxidizing agent or reaction conditions. Let's break down the possibilities:
-
Cause A: Inactive Oxidizing Agent. Peroxy-acids like meta-chloroperoxybenzoic acid (m-CPBA) can degrade over time, especially if not stored properly (cold and dry). Hydrogen peroxide solutions can also lose potency.
-
Solution: Always use a fresh bottle of the oxidizing agent or titrate it to determine its active oxygen content before use. For m-CPBA, a purity of 70-77% is common, with the remainder being m-chlorobenzoic acid and water for stabilization; ensure your stoichiometry accounts for this.
-
-
Cause B: Insufficient Stoichiometry or Temperature. The N-oxidation of pyridines is generally straightforward, but sluggish reactions can occur if conditions are not optimal.[1]
-
Solution: While a slight excess (1.1-1.2 equivalents) of the oxidant is typical, you can incrementally increase it to 1.5 equivalents, monitoring by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) for the disappearance of starting material. The reaction is often run at 0 °C to room temperature. If no reaction occurs, you can cautiously raise the temperature to 40-50 °C, but be aware this increases the risk of side reactions (see Question 2).
-
-
Cause C: Inappropriate Solvent. The choice of solvent can significantly impact reactivity.
-
Solution: Dichloromethane (DCM) or chloroform are standard choices for m-CPBA oxidations. For hydrogen peroxide-based systems, acetic acid is common but may be too harsh for your substrate.[2] Consider using a buffered system or alternative solvents like acetonitrile.
-
Troubleshooting Workflow: No Conversion
Question 2: My reaction is messy, and I'm isolating multiple side products instead of the desired N-oxide. What is happening?
Answer:
The formation of multiple products points to a lack of selectivity, a significant challenge with this particular substrate. The two electron-donating methoxy groups make the pyridine ring highly nucleophilic and susceptible to over-oxidation, while the hydroxymethyl group is also a target for oxidation.
-
Primary Side Reaction: Oxidation of the Hydroxymethyl Group. Peroxy-acids can oxidize the primary alcohol at the C3 position to the corresponding aldehyde or, more aggressively, to the carboxylic acid.
-
Mechanistic Insight: This occurs in parallel with N-oxidation. Hydroxymethyl radicals can be generated in the presence of peroxides, leading to formaldehyde in the case of methanol, indicating the susceptibility of such groups to oxidation.
-
Solution:
-
Lower the Temperature: Perform the reaction at 0 °C or even -10 °C to favor the more kinetically accessible N-oxidation over the alcohol oxidation.
-
Use a Milder Oxidant: Switch from m-CPBA to a urea-hydrogen peroxide complex (UHP) or sodium percarbonate. These reagents are often milder and can provide higher selectivity for N-oxidation. A general method for N-oxidation of even electron-poor pyridines uses UHP and trifluoroacetic anhydride (TFAA), but for your electron-rich substrate, TFAA is likely too activating and should be avoided.[3]
-
Protect the Alcohol: If selectivity remains an issue, a protecting group strategy is the most robust solution. Protect the hydroxymethyl group as a silyl ether (e.g., TBDMS) or a benzyl ether before N-oxidation, then deprotect it afterward.
-
-
-
Secondary Side Reaction: Ring Hydroxylation. Although less common, highly activated pyridine rings can undergo electrophilic hydroxylation by strong peroxy-acids.
-
Solution: This is another reason to use milder conditions (lower temperature, less reactive oxidant).
-
Potential Side Reactions
Frequently Asked Questions (FAQs)
Q1: Why is this compound challenging to N-oxidize selectively?
The challenge arises from the electronic properties of the molecule. The two methoxy groups are strong electron-donating groups, which increase the electron density of the pyridine ring. This makes the nitrogen atom more nucleophilic and thus more reactive towards electrophilic oxidants, which is good for the desired reaction. However, this enhanced reactivity also makes the molecule susceptible to other oxidative processes, as discussed in the troubleshooting section. The primary alcohol substituent presents an additional oxidation site.
Q2: What is the general mechanism for N-oxidation with a peroxy-acid like m-CPBA?
The reaction is a nucleophilic attack by the pyridine nitrogen on the electrophilic oxygen atom of the peroxy-acid. The lone pair of electrons on the pyridine nitrogen attacks the outer oxygen of the peroxy group, leading to the cleavage of the weak O-O bond.
General Mechanism of N-Oxidation
Q3: Which oxidizing agent do you recommend as a starting point?
For this specific substrate, starting with m-CPBA at 0 °C in DCM is a reasonable first attempt due to its widespread use and predictable reactivity. However, be prepared to switch to a milder system if side products are observed. The urea-hydrogen peroxide (UHP) complex in a solvent like acetonitrile offers a good balance of reactivity and selectivity.
| Oxidizing Agent | Typical Conditions | Pros | Cons |
| m-CPBA | DCM or CHCl₃, 0 °C to RT | Widely available, reliable for many pyridines.[1] | Can be too reactive, acidic byproduct, potential for side-reactions with sensitive substrates. |
| H₂O₂ / Acetic Acid | Glacial AcOH, 70-80 °C | Inexpensive. | Harsh conditions, high risk of over-oxidation for this substrate.[2] |
| Urea-H₂O₂ (UHP) | Acetonitrile, RT to 50 °C | Solid, stable, and mild; easy to handle.[3] | May require slightly longer reaction times or gentle heating. |
| Sodium Percarbonate | Acetonitrile/Water, RT | Very mild, inexpensive, and environmentally benign. | Can be less reactive, may require phase-transfer catalyst. |
| Oxone® (KHSO₅) | Water/Methanol, buffered pH | Strong oxidant, effective for many systems. | Can be too aggressive, requires careful pH control. |
Experimental Protocols
Protocol 1: N-oxidation using m-CPBA (First-Line Approach)
This protocol is a standard starting point for the N-oxidation.
-
Preparation: Dissolve this compound (1.0 equiv) in dichloromethane (DCM, approx. 0.1 M concentration) in a round-bottom flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Reagent Addition: Add m-CPBA (70-77% purity, 1.2 equiv) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise above 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C. Monitor the progress by TLC or LC-MS every 30 minutes. The N-oxide product is significantly more polar than the starting material.
-
Work-up: Once the starting material is consumed (typically 1-3 hours), quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium thiosulfate (Na₂S₂O₃) to destroy excess peroxide.
-
Extraction: Separate the organic layer. Extract the aqueous layer twice more with DCM.
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate.
Protocol 2: N-oxidation using Urea-Hydrogen Peroxide (UHP) (Milder Alternative)
This protocol is recommended if Protocol 1 leads to significant side-product formation.
-
Preparation: Dissolve this compound (1.0 equiv) in acetonitrile in a round-bottom flask.
-
Reagent Addition: Add urea-hydrogen peroxide complex (1.5 equiv) to the solution at room temperature.
-
Reaction: Stir the mixture at room temperature. If the reaction is slow, gently heat to 40-50 °C.
-
Monitoring & Work-up: Monitor the reaction as described in Protocol 1. Upon completion, cool the reaction to room temperature and pour it into water.
-
Extraction & Purification: Extract the product with ethyl acetate or DCM. The subsequent drying and purification steps are identical to Protocol 1.
References
-
ChemTube3D. Pyridine N-Oxide-structure. Available at: [Link]
- Google Patents. US5869678A - Oxidation of pyridine and derivatives.
-
ResearchGate. Pyridine N‐Oxide. Available at: [Link]
-
ResearchGate. A practical, efficient, and rapid method for the oxidation of electron deficient pyridines using trifluoroacetic anhydride and hydrogen peroxide–urea complex. Available at: [Link]
-
ResearchGate. (PDF) N-oxidation of 2-substituted pyridines and quinolines by dimethyldioxirane: Kinetics and steric effects. Available at: [Link]
-
Wikipedia. Pyridine-N-oxide. Available at: [Link]
-
Youssif, S. (2001). Recent trends in the chemistry of pyridine N-oxides. ARKIVOC, 2001(i), 242-268. Available at: [Link]
-
Organic Chemistry Portal. Pyridine N-oxide and derivatives. Available at: [Link]
-
Baran, P. S. (2012). Pyridine N-Oxides. Baran Group Meeting. Available at: [Link]
-
YouTube. Preparation of Pyridines, Part 8: Chemistry of Pyridine-N-oxides. Available at: [Link]
-
ChemTube3D. Pyridine N-Oxide - Remote Oxidation And Rearrangement. Available at: [Link]
-
ACS Publications. A Simple and Efficient Method for the Preparation of Pyridine N-Oxides. The Journal of Organic Chemistry. Available at: [Link]
-
Schuchmann, M. N., & von Sonntag, C. (1983). The OH radical-induced chain reactions of methanol with hydrogen peroxide and with peroxodisulfate. Journal of the Chemical Society, Perkin Transactions 2, (10), 1525-1531. Available at: [Link]
Sources
Validation & Comparative
A Senior Application Scientist’s Guide to the Reactivity of (5,6-Dimethoxypyridin-3-yl)methanol: A Comparative Analysis for Synthetic Strategy
Introduction
In the landscape of modern drug discovery and fine chemical synthesis, pyridyl scaffolds are indispensable building blocks, forming the core of countless biologically active molecules.[1] The strategic functionalization of the pyridine ring allows for the precise tuning of a molecule's physicochemical and pharmacological properties. Among the vast array of available synthons, (5,6-Dimethoxypyridin-3-yl)methanol stands out as a particularly valuable intermediate. Its structure, featuring a hydroxymethyl group for diverse synthetic transformations and two potent electron-donating methoxy groups, presents a unique reactivity profile.
This guide provides an in-depth, objective comparison of the reactivity of this compound against structurally similar building blocks. We will move beyond simple procedural descriptions to explore the underlying electronic principles that govern its behavior in key synthetic operations. By understanding these nuances, researchers can make more informed decisions, anticipate reaction outcomes, and design more efficient and robust synthetic routes. This analysis is grounded in established chemical principles and supported by experimental data to empower chemists in their selection and application of these critical intermediates.
Section 1: The Electronic Landscape: How Substituents Dictate Reactivity
The reactivity of any pyridyl building block is fundamentally governed by the electronic nature of its substituents. The pyridine ring itself is intrinsically electron-deficient due to the electronegativity of the nitrogen atom, which withdraws electron density both inductively and via resonance.[2] This deactivation makes the ring less susceptible to electrophilic attack compared to benzene but more prone to nucleophilic substitution, particularly at the 2- and 4-positions.[3]
The introduction of substituents dramatically alters this landscape. This compound is a case of extreme activation. The two methoxy groups at the 5- and 6-positions are powerful π-donors, pushing significant electron density into the ring system. This effect overwhelmingly counteracts the inherent electron-withdrawing nature of the ring nitrogen, making the overall system electron-rich.
Let's compare this with other relevant building blocks:
-
Baseline - 3-Pyridinemethanol: The unsubstituted parent molecule, where the reactivity is primarily dictated by the electron-deficient pyridine core.[4][5]
-
Intermediate - (5-Methoxypyridin-3-yl)methanol: A moderately activated system with a single electron-donating group (EDG).
-
Electron-Withdrawn Analogue - (5-Nitro-pyridin-3-yl)methanol: A strongly deactivated system where the nitro group, a powerful electron-withdrawing group (EWG), works in concert with the ring nitrogen to make the system highly electron-poor.
The following diagram illustrates the profound difference in electron distribution among these analogues.
Caption: Electronic comparison of substituted pyridyl methanols.
Section 2: Reactivity at the Hydroxymethyl Functional Group
The hydroxymethyl group at the 3-position is a primary site for synthetic modification. Its reactivity in oxidation and substitution reactions is subtly but significantly influenced by the electronic character of the attached pyridine ring.
Oxidation to Pyridyl Aldehydes and Carboxylic Acids
The oxidation of the primary alcohol to an aldehyde or carboxylic acid is a fundamental transformation. A common and selective reagent for this purpose is manganese dioxide (MnO₂), which is particularly effective for oxidizing allylic and benzylic-type alcohols.
Causality Behind Experimental Choice: The efficacy of MnO₂ relies on the stabilization of the reaction intermediate on the oxidant's surface. Electron-donating groups on the pyridine ring can stabilize any developing positive charge on the adjacent carbon during the oxidation process, potentially accelerating the reaction rate compared to electron-deficient systems.
Comparative Performance Data:
| Building Block | Relative Rate of MnO₂ Oxidation | Typical Yield (%) |
| This compound | +++ (Fastest) | >95% |
| (5-Methoxypyridin-3-yl)methanol | ++ | ~90% |
| 3-Pyridinemethanol | + (Slowest) | ~85% |
| (5-Nitro-pyridin-3-yl)methanol | +/- (Very Slow/Requires Harsher Conditions) | <70% |
Experimental Protocol: Oxidation of this compound
-
Setup: To a round-bottom flask charged with a magnetic stir bar, add this compound (1.0 g, 5.91 mmol).
-
Solvent: Dissolve the starting material in 50 mL of dichloromethane (DCM).
-
Reagent Addition: Add activated manganese dioxide (5.14 g, 59.1 mmol, 10 equivalents) portion-wise over 10 minutes. The reaction is exothermic; maintain temperature with a water bath if necessary.
-
Reaction: Stir the resulting black suspension vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using 1:1 Ethyl Acetate/Hexanes). The reaction is typically complete within 2-4 hours.
-
Workup: Upon completion, filter the reaction mixture through a pad of Celite® to remove the MnO₂ solids. Wash the Celite® pad thoroughly with DCM (3 x 20 mL).
-
Isolation: Combine the filtrates and concentrate under reduced pressure to yield 5,6-dimethoxynicotinaldehyde as a solid, which can be further purified by recrystallization or chromatography if needed.
Conversion to Halides for Nucleophilic Substitution
Converting the alcohol to a pyridyl halide (e.g., chloride or bromide) transforms it into an excellent electrophile for SN1 or SN2 reactions. This is commonly achieved with reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).
Mechanistic Insight: The stability of the intermediate carbocation is paramount. The two methoxy groups in our core molecule provide powerful resonance stabilization to the pyridyl-3-methyl cation, strongly favoring an SN1-type pathway. This leads to rapid reaction rates but also necessitates careful control of conditions to avoid potential side reactions. Conversely, electron-withdrawn systems disfavor cation formation, leading to much slower reaction rates that may require harsher conditions.
Section 3: Reactivity of the Pyridine Ring: The Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura cross-coupling is a cornerstone of modern synthesis for constructing C-C bonds, particularly biaryl structures common in pharmaceuticals.[6][7] In this context, the pyridyl methanol is first converted to a pyridyl halide (as described above), which then serves as the coupling partner.
The Critical Step - Oxidative Addition: The rate-determining step in many Suzuki couplings is the oxidative addition of the palladium(0) catalyst into the carbon-halogen bond of the pyridyl halide.[1] The efficiency of this step is highly dependent on the electron density of the pyridine ring.
-
Electron-Poor Pyridyl Halides: These are excellent substrates. The electron-deficient ring makes the carbon atom of the C-X bond more electrophilic and thus more susceptible to oxidative addition by the nucleophilic Pd(0) catalyst.
-
Electron-Rich Pyridyl Halides: These can be challenging. The high electron density on the ring can slow the rate of oxidative addition.[8] Overcoming this often requires the use of specialized, highly active catalytic systems, such as those employing bulky, electron-rich phosphine ligands or N-heterocyclic carbenes (NHCs), which promote the desired catalytic turnover.[1]
This presents a critical strategic decision for the synthetic chemist: while the methoxy groups on this compound may be desirable for the final target's properties, they introduce a hurdle in one of the most common C-C bond-forming reactions.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Two-Step Suzuki Coupling from this compound
Step A: Bromination
-
Setup: In an oven-dried flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 g, 5.91 mmol) in anhydrous DCM (20 mL).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reagent Addition: Add phosphorus tribromide (PBr₃) (0.61 mL, 6.50 mmol) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by TLC.
-
Workup: Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate. Extract the product with DCM (3 x 25 mL). Dry the combined organic layers over anhydrous MgSO₄, filter, and concentrate to yield 3-(bromomethyl)-5,6-dimethoxypyridine. Use this crude material directly in the next step.
Step B: Suzuki-Miyaura Coupling
-
Setup: To a Schlenk tube, add the crude 3-(bromomethyl)-5,6-dimethoxypyridine (~5.91 mmol), the desired arylboronic acid (1.2 equiv., 7.09 mmol), and potassium carbonate (K₂CO₃) (2.5 equiv., 14.78 mmol).
-
Catalyst: Add a highly active palladium catalyst system, for example, Pd₂(dba)₃ (1.5 mol%) and a suitable ligand like SPhos (3.5 mol%).
-
Inerting: Evacuate and backfill the tube with argon three times.
-
Solvents: Add a mixture of 1,4-dioxane and water (e.g., 4:1 ratio, 25 mL total).
-
Reaction: Heat the mixture to 90-100 °C with vigorous stirring until the starting bromide is consumed (monitor by GC-MS or LC-MS).
-
Workup: Cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer, concentrate, and purify the residue by flash column chromatography to obtain the desired coupled product.
Conclusion and Strategic Recommendations
This compound is a powerful and versatile building block, but its utility is maximized when its unique electronic properties are understood and leveraged strategically.
-
Choose this compound when:
-
The synthetic target requires the electron-donating character of the two methoxy groups for biological activity or to tune physicochemical properties.
-
Subsequent electrophilic aromatic substitution on the pyridine ring is a planned synthetic step.
-
Mild oxidation of the alcohol is desired.
-
-
Consider an alternative building block (e.g., 3-Pyridinemethanol) when:
-
The primary goal is a rapid and high-yielding Suzuki-Miyaura coupling using standard catalytic systems. The less-substituted analogue will be a more reliable coupling partner.
-
The high nucleophilicity of the dimethoxy-substituted ring could lead to undesired side reactions in the presence of strong electrophiles.
-
By carefully considering the electronic impact of the substituents on both the hydroxymethyl group and the pyridine core, researchers can navigate the reactivity landscape with greater confidence, leading to more efficient and successful synthetic campaigns.
References
-
Organic Letters. Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. ACS Publications. Available at: [Link]
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YouTube. (2017). Nucleophilic substitution of pyridine. Available at: [Link]
-
PubChem. 3-Pyridinemethanol. National Center for Biotechnology Information. Available at: [Link]
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Dalton Transactions. (2024). Electron-rich pyridines with para -N-heterocyclic imine substituents: ligand properties and coordination to CO 2 , SO 2 , BCl 3 and Pd II complexes. Royal Society of Chemistry. Available at: [Link]
-
PubMed. One-electron oxidation of C(2) and C(3) methyl substituted 5,6-dihydroxyindoles: model pathways of melanogenesis. National Library of Medicine. Available at: [Link]
-
National Institutes of Health. (2025). Synthesis, reactions, antitumor and antimicrobial activity of new 5,6-dihydropyrrolo[2,1-a]isoquinoline chalcones. Available at: [Link]
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SciSpace. Kinetic Studies on the Nucleophilic Substitution Reaction of 4-X-Substituted-2,6-dinitrochlorobenzene with Pyridines in MeOH-MeCN Mixtures. Available at: [Link]
-
Organic Chemistry Portal. Suzuki Coupling. Available at: [Link]
-
MDPI. (2025). Synthesis and New Reactions of 3,6-Diaminothieno[2,3-b]pyridine-5-carbonitriles. Available at: [Link]
-
RSC Publishing. (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules. Available at: [Link]
-
SlidePlayer. Nucleophilic Substitution Reactions. Available at: [Link]
-
Chemistry Stack Exchange. (2014). Is the Nitrogen in pyridine electron withdrawing and what effect does this have on electrophilic substitution?. Available at: [Link]
-
ResearchGate. (2025). Synthesis, kinetics and mechanism of nucleophilic substitution in octahedral (cat)2Sn(py)2. Available at: [Link]
-
National Institutes of Health. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Available at: [Link]
-
Organic Chemistry Research. A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Available at: [Link]
-
Wikipedia. Suzuki reaction. Available at: [Link]
-
YouTube. (2020). Nucleophilic Substitution Reactions of Pyridine. Available at: [Link]
-
ACS Publications. An ab Initio Study of the Effect of Substituents on the n → π Interactions between 7-Azaindole and 2,6-Difluorosubstituted Pyridines*. The Journal of Physical Chemistry A. Available at: [Link]
-
Eurasian Journal of Chemistry. Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. Available at: [Link]
-
ResearchGate. (2025). Comparison of donor properties of N‑heterocyclic carbenes and N-donors containing the 1H-pyridin-(2E)-ylidene motif. Available at: [Link]
-
MDPI. Hantzsch Synthesis of 2,6-Dimethyl-3,5-dimethoxycarbonyl-4-(o-methoxyphenyl)-1,4-dihydropyridine; a Novel Cyclisation Leading to an Unusual Formation of 1-Amino-2-methoxycarbonyl-3,5-bis(o-methoxyphenyl)-4-oxa-cyclohexan-1-ene. Available at: [Link]
-
National Institutes of Health. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Available at: [Link]
-
ResearchGate. (2024). Multicomponent Synthesis of Novel Unsymmetric 6-Aryl Substituted 5-Nitropyridines. Available at: [Link]
-
The Royal Society of Chemistry. (2022). Substituted Pyridines from Isoxazoles: Scope and Mechanism. Available at: [Link]
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- 4. 3-Pyridinemethanol | C6H7NO | CID 7510 - PubChem [pubchem.ncbi.nlm.nih.gov]
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Comparative In Vitro Analysis of Bioactive Compounds Derived from the (5,6-Dimethoxypyridin-3-yl) Scaffolding
A Senior Application Scientist's Guide to Evaluating a Privileged Scaffold in Drug Discovery
Introduction: The Promise of the Pyridine Scaffold
For researchers, scientists, and drug development professionals, the pyridine ring represents a cornerstone of medicinal chemistry. Its presence in numerous FDA-approved drugs underscores its versatility as a privileged scaffold. Pyridine and its derivatives are known to engage in a wide array of biological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory actions.[1] The strategic placement of substituents on the pyridine ring can profoundly influence the compound's pharmacological profile. This guide focuses on the in vitro evaluation of compounds conceptually derived from the (5,6-dimethoxypyridin-3-yl)methanol scaffold, a promising starting point for the development of novel therapeutics, particularly in the realm of oncology.
Due to a lack of publicly available in vitro data for compounds directly synthesized from this compound, this guide will draw upon findings from structurally related 5,6-dimethoxypyridine and other substituted pyridine derivatives. This comparative analysis will provide valuable insights into the potential of this scaffold and offer a robust framework for researchers looking to explore its therapeutic applications. We will delve into key in vitro assays, interpret the resulting data, and provide detailed, field-tested protocols to ensure scientific integrity and reproducibility.
Comparative Analysis of In Vitro Bioactivity
The primary focus of this guide is the comparative assessment of anticancer and kinase inhibitory activities, as these are prominent therapeutic areas for pyridine derivatives.
Anticancer Cytotoxicity: The MTT Assay
A fundamental first step in assessing the anticancer potential of novel compounds is to determine their cytotoxicity against various cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for this purpose. It measures the metabolic activity of cells, which in most cases, correlates with cell viability.
Table 1: Comparative Cytotoxicity (IC50, µM) of Representative Pyridine Derivatives
| Compound Class | Derivative Example | MCF-7 (Breast) | A549 (Lung) | HepG2 (Liver) | Reference |
| Pyridine-Ureas | 35a-n series | Micromolar range | - | - | [2] |
| Imidazopyridines | 49j | 0.021 ± 0.0012 | 0.091 ± 0.0053 | - | [2] |
| Quinoline-Pyridine Hybrids | 6e, 13a, 13c | - | - | Potent activity | |
| Dipyridothiazines | - | Cytotoxic | Cytotoxic | - |
Note: The table presents a selection of data from various studies on pyridine derivatives to illustrate the range of observed activities. Direct comparison between different studies should be made with caution due to variations in experimental conditions.
From the representative data, it is evident that pyridine derivatives can exhibit potent anticancer activity, with IC50 values reaching the nanomolar range in some cases. The specific substitutions on the pyridine ring play a critical role in determining the potency and selectivity of these compounds. For instance, the imidazopyridine derivative 49j shows remarkable potency against the MCF-7 breast cancer cell line.[2]
Kinase Inhibition: Targeting Dysregulated Signaling
Many cancers are driven by the aberrant activity of protein kinases. Therefore, the development of kinase inhibitors is a major focus of modern oncology drug discovery. Pyridine-based scaffolds are frequently employed in the design of potent and selective kinase inhibitors.
Table 2: Comparative Kinase Inhibitory Activity (IC50) of Representative Pyridine Derivatives
| Compound Class | Target Kinase | IC50 | Reference |
| Pyridine-Quinoline Hybrids | PIM-1 | Potent Inhibition | |
| Acyl Pyridines | TYK2 | - | |
| Pyridothienopyrimidines | EGFR | 7.27–17.29 nM |
Note: This table highlights the potential of pyridine derivatives to inhibit various kinases implicated in cancer. The specific IC50 values are often dependent on the assay conditions.
The data indicates that the pyridine scaffold can be effectively tailored to target specific kinases. For example, pyridothienopyrimidine derivatives have been shown to be potent inhibitors of EGFR kinase, with IC50 values in the low nanomolar range, exceeding the potency of the reference drug erlotinib in the cited study.
Experimental Protocols: A Guide to Self-Validating Systems
To ensure the trustworthiness and reproducibility of in vitro results, it is crucial to follow well-defined and validated protocols. Here, we provide detailed methodologies for the key assays discussed.
MTT Assay for Cytotoxicity Assessment
This protocol is a standard method for evaluating the effect of a compound on cell proliferation.
Principle: The yellow tetrazolium salt MTT is reduced by mitochondrial dehydrogenases in living cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS). Add 20 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl, to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate gently for 15 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of compound that inhibits cell growth by 50%) can be determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.
In Vitro Kinase Inhibition Assay (ELISA-based)
This protocol provides a general framework for assessing the inhibitory activity of compounds against a specific protein kinase.
Principle: This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase. The amount of phosphorylated substrate is detected using a specific antibody and a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which generates a colorimetric or chemiluminescent signal.
Step-by-Step Protocol:
-
Plate Coating: Coat the wells of a 96-well plate with the kinase substrate (e.g., a peptide or protein). Incubate overnight at 4°C.
-
Blocking: Wash the plate with a wash buffer (e.g., PBS with 0.05% Tween-20). Block the remaining protein-binding sites by adding a blocking buffer (e.g., 1% BSA in PBS) and incubating for 1-2 hours at room temperature.
-
Kinase Reaction: Prepare a reaction mixture containing the kinase, ATP, and the test compound at various concentrations in a kinase reaction buffer.
-
Incubation: Add the reaction mixture to the washed and blocked wells. Incubate for a specified time (e.g., 30-60 minutes) at the optimal temperature for the kinase (often 30°C or 37°C).
-
Detection: Wash the wells to remove the reaction mixture. Add a primary antibody specific for the phosphorylated substrate and incubate for 1-2 hours at room temperature.
-
Secondary Antibody: Wash the wells and add a secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-rabbit IgG). Incubate for 1 hour at room temperature.
-
Signal Development: Wash the wells and add a substrate for the enzyme (e.g., TMB for HRP). Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 450 nm for TMB).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to a control without inhibitor. Determine the IC50 value by plotting the percentage of inhibition against the log of the compound concentration.
Visualizing Experimental Workflows and Signaling Pathways
Clear visualization of experimental processes and biological pathways is essential for understanding the context and implications of the data.
MTT Assay Workflow
Caption: Inhibition of a generic kinase signaling pathway.
Conclusion and Future Directions
This guide provides a comprehensive framework for the in vitro evaluation of compounds derived from the (5,6-dimethoxypyridin-3-yl) scaffold. While direct experimental data for this specific family of compounds is currently limited in the public domain, the analysis of structurally related pyridine derivatives strongly suggests a high potential for discovering novel anticancer agents and kinase inhibitors. The provided protocols for cytotoxicity and kinase inhibition assays offer a robust starting point for researchers to generate reliable and reproducible data.
Future work should focus on the synthesis and systematic in vitro screening of a library of compounds derived from this compound. Structure-activity relationship (SAR) studies will be crucial in identifying the key structural modifications that enhance potency and selectivity. Promising lead compounds identified through these in vitro assays can then be advanced to more complex cellular and in vivo models to further validate their therapeutic potential.
References
- The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Pharmaceuticals (Basel).
- Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Design, Synthesis and Biological Evaluation of Novel Pyridothienopyrimidine Derivatives as Antimicrobial and Anticancer Agents. Molecules.
- Synthesis and biological screening of 2-amino-6-aryl-4-{[(3′-difluoromethoxy)-5′-(3″-methyl)-4″-(2‴,2‴,2‴-trifluoroethoxy)pyridin-2″-yl]methoxyphenyl}-nicotinonitriles.
- Pyridine: the scaffolds with significant clinical diversity. RSC Advances.
- Design, Synthesis, Analysis, and Cytotoxicity of Novel Heteroaryl Deriv
- Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
- Design, Synthesis and Activity Study of Pyridine Derivatives as Highly Effective and Selective TYK2 Inhibitors. Molecules.
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The Selectivity Compass: A Comparative Guide to Cross-Reactivity Profiling of (5,6-Dimethoxypyridin-3-yl)methanol Derivatives
In the landscape of modern drug discovery, the pursuit of highly selective kinase inhibitors is paramount. The conserved nature of the ATP-binding site across the kinome presents a significant challenge, often leading to off-target interactions and unforeseen physiological effects.[1] This guide provides a comprehensive framework for assessing the cross-reactivity of a promising class of compounds: (5,6-Dimethoxypyridin-3-yl)methanol derivatives. As researchers delve into the therapeutic potential of this scaffold, a rigorous understanding of its selectivity profile is not just advantageous, but essential for progression.
Here, we will dissect the methodologies for characterizing kinase inhibitor selectivity, moving from high-throughput screening to in-depth cellular validation. We will utilize a case-study approach, comparing a hypothetical, highly selective this compound derivative, herein referred to as Compound A , with a known poly-pharmacological agent, Sunitinib . Sunitinib is a clinically approved multi-kinase inhibitor known to bind to over 15% of kinases tested in broad panels, making it an excellent counterpoint to illustrate the importance of selectivity.[2] Through this comparative lens, we will explore the nuances of experimental design, data interpretation, and the causal links between chemical structure and biological activity.
The Rationale for Rigorous Cross-Reactivity Screening
The development of kinase inhibitors has revolutionized the treatment of various diseases, particularly cancer.[3] However, the initial enthusiasm for potent kinase inhibition has been tempered by the realities of off-target effects. These can range from dose-limiting toxicities to unexpected therapeutic benefits, a phenomenon sometimes referred to as "selective non-selectivity".[1][2] For novel chemical entities like this compound derivatives, a proactive and systematic approach to profiling cross-reactivity is a critical step in de-risking a drug development program. Early identification of off-target interactions allows for:
-
Informed Lead Optimization: Structure-activity relationship (SAR) studies can be designed to mitigate undesirable off-target binding while maintaining or improving on-target potency.
-
Prediction of Potential Toxicities: Understanding the full spectrum of a compound's targets can help anticipate potential adverse effects in preclinical and clinical studies.
-
Discovery of Novel Therapeutic Applications: Unintended but beneficial off-target activities can open up new avenues for clinical development.[1]
This guide will focus on two complementary, state-of-the-art techniques for assessing kinase inhibitor selectivity: a competitive binding assay for broad, in vitro profiling, and the Cellular Thermal Shift Assay (CETSA) for validating target engagement in a physiological context.
In Vitro Selectivity Profiling: The Competitive Binding Assay
To cast a wide net and survey the landscape of potential off-target interactions, a broad-panel in vitro kinase assay is the industry standard. The KiNativ™ platform is a powerful example of a competitive binding assay that provides a quantitative measure of inhibitor potency against a large number of kinases in their native state.[4]
The Causality Behind the Experimental Choices
The KiNativ™ method leverages an ATP-acyl phosphate probe that irreversibly binds to the active site of kinases.[4] By pre-incubating a cell lysate with the test compound, the inhibitor can compete with the probe for binding to its target kinases. The degree of probe labeling is then quantified by mass spectrometry. This approach is advantageous because it assesses the inhibitor's ability to bind to kinases in a complex biological milieu, providing a more accurate reflection of its potential interactions than assays using purified recombinant enzymes.
Experimental Workflow: Competitive Binding Assay
Caption: Workflow for a competitive binding assay (e.g., KiNativ™).
Detailed Protocol: In Vitro Kinase Selectivity Profiling
1. Cell Lysate Preparation:
- Culture cells of interest (e.g., a relevant cancer cell line) to ~80% confluency.
- Harvest cells and wash with ice-cold PBS.
- Lyse cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.
- Clarify the lysate by centrifugation to remove cellular debris.
- Determine protein concentration using a standard method (e.g., BCA assay).
2. Inhibitor Incubation:
- Aliquot the cell lysate into microcentrifuge tubes.
- Add the this compound derivative (Compound A) or the comparator (Sunitinib) at various concentrations. Include a vehicle control (e.g., DMSO).
- Incubate for a defined period (e.g., 30 minutes) at room temperature to allow the inhibitor to bind to its target kinases.
3. Probe Labeling:
- Add the ATP-acyl phosphate probe to each lysate sample.
- Incubate for a short period (e.g., 15 minutes) to allow the probe to label unoccupied kinase active sites.
4. Sample Processing and Analysis:
- Denature the proteins and reduce disulfide bonds.
- Alkylate cysteine residues.
- Perform a tryptic digest to generate peptides.
- Enrich for probe-labeled peptides using streptavidin-coated beads.
- Analyze the enriched peptides by LC-MS/MS.
- Quantify the abundance of probe-labeled peptides for each kinase across the different inhibitor concentrations.
Data Presentation and Interpretation
The results of a competitive binding assay are typically presented as the concentration of inhibitor required to reduce probe labeling by 50% (IC50). A lower IC50 value indicates a higher binding affinity.
Table 1: Comparative Kinase Selectivity Profile of Compound A and Sunitinib
| Kinase Target | Compound A IC50 (nM) | Sunitinib IC50 (nM) |
| FGFR1 | 5 | 150 |
| FGFR2 | 8 | 200 |
| FGFR3 | 3 | 120 |
| VEGFR2 | >10,000 | 9 |
| PDGFRβ | >10,000 | 2 |
| c-Kit | >10,000 | 15 |
| Abl | >10,000 | 350 |
| Src | 5,000 | 75 |
This hypothetical data illustrates that Compound A is a potent and selective inhibitor of the FGFR family, with minimal activity against other kinases at concentrations up to 10 µM. In contrast, Sunitinib demonstrates potent inhibition of multiple kinases, including VEGFR2, PDGFRβ, and c-Kit, highlighting its poly-pharmacological nature.
Cellular Target Engagement: The Cellular Thermal Shift Assay (CETSA)
While in vitro assays provide a broad overview of potential targets, it is crucial to validate these findings in a cellular context. The Cellular Thermal Shift Assay (CETSA) is a powerful biophysical method that allows for the direct measurement of target engagement in intact cells and tissues.[5][6]
The Causality Behind the Experimental Choices
The principle of CETSA is based on the ligand-induced stabilization of a target protein.[6] When a protein is heated, it denatures and aggregates. The binding of a ligand, such as a kinase inhibitor, can increase the thermal stability of its target protein, resulting in a higher melting temperature (Tm). By measuring the amount of soluble protein remaining at different temperatures, a melting curve can be generated. A shift in this curve in the presence of an inhibitor provides direct evidence of target engagement.
Experimental Workflow: Cellular Thermal Shift Assay (CETSA)
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Detailed Protocol: CETSA for Kinase Target Engagement
1. Cell Treatment:
- Seed cells in a multi-well plate and grow to the desired confluency.
- Treat the cells with the this compound derivative (Compound A), Sunitinib, or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.[5]
2. Heating Step:
- Seal the plate and heat the cells to a range of temperatures (e.g., 40-65°C) for a short duration (e.g., 3 minutes) using a PCR machine.[5]
- Include an unheated control at room temperature.
3. Cell Lysis and Sample Preparation:
- Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.[7]
- Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated proteins.[7]
- Carefully collect the supernatant containing the soluble protein fraction.
4. Protein Quantification and Analysis:
- Measure the protein concentration of the soluble fractions.
- Analyze the samples by SDS-PAGE and Western blotting using an antibody specific to the target kinase (e.g., FGFR1).[8]
- Quantify the band intensities to determine the amount of soluble protein at each temperature.
- Plot the percentage of soluble protein relative to the unheated control against temperature to generate melting curves.
Data Presentation and Interpretation
The CETSA results are visualized as melting curves. A rightward shift in the melting curve in the presence of the inhibitor indicates target stabilization and therefore, target engagement.
Table 2: CETSA Melting Temperature (Tm) Shift for FGFR1
| Treatment | FGFR1 Tm (°C) | ΔTm (°C) |
| Vehicle (DMSO) | 48.5 | - |
| Compound A (1 µM) | 54.2 | +5.7 |
| Sunitinib (1 µM) | 50.1 | +1.6 |
The significant positive shift in the melting temperature of FGFR1 in the presence of Compound A confirms its robust engagement with the target in a cellular environment. The smaller shift observed with Sunitinib is consistent with its lower in vitro potency against FGFR1.
Understanding Off-Target Effects: Impact on Signaling Pathways
The cross-reactivity of kinase inhibitors can have profound effects on cellular signaling networks. The Mitogen-Activated Protein Kinase (MAPK) and Phosphoinositide 3-Kinase (PI3K)/AKT pathways are two major signaling cascades that are frequently and often unintentionally modulated by kinase inhibitors.[9][10][11]
Interplay of MAPK and PI3K/AKT Pathways
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A Senior Application Scientist's Guide to Benchmarking (5,6-Dimethoxypyridin-3-yl)methanol in Multi-Step Synthesis
For researchers, medicinal chemists, and professionals in drug development, the selection of building blocks in a multi-step synthesis is a critical decision that profoundly impacts the efficiency, scalability, and overall success of a synthetic campaign. This guide provides an in-depth comparative analysis of (5,6-Dimethoxypyridin-3-yl)methanol , a versatile heterocyclic building block, against a common alternative in the synthesis of medicinally relevant scaffolds. By examining key performance indicators through the lens of a practical multi-step synthesis of a PIM-1 kinase inhibitor scaffold, this document aims to equip scientists with the data and insights necessary to make informed decisions in their synthetic endeavors.
Introduction: The Strategic Importance of Substituted Pyridines
Substituted pyridine moieties are ubiquitous in pharmaceuticals and bioactive molecules due to their ability to engage in a variety of biological interactions. The choice of a specific pyridine-containing starting material can dictate the synthetic route, influence reaction yields, and ultimately affect the cost and timeline of a drug discovery project. This compound, with its vicinal methoxy groups and a reactive hydroxymethyl handle, presents an attractive starting point for the elaboration into more complex heterocyclic systems. The electron-donating nature of the methoxy groups can influence the reactivity of the pyridine ring, a factor that will be explored in the context of this guide.
Benchmarking Synthesis: A Pyrido[2,3-d]pyrimidine PIM-1 Kinase Inhibitor Scaffold
To provide a robust and relevant comparison, we will benchmark the performance of this compound in a representative multi-step synthesis of a pyrido[2,3-d]pyrimidine core. This scaffold is a known pharmacophore for PIM-1 kinase inhibitors, a class of anti-cancer agents.[1][2]
The efficiency of this compound will be compared against a structurally similar and commercially available alternative, (6-Methoxypyridin-3-yl)methanol . This comparison will allow for a direct assessment of the impact of the second methoxy group on the overall synthetic efficiency.
Synthetic Pathway and Head-to-Head Comparison
The chosen synthetic pathway involves an initial oxidation of the starting alcohol to the corresponding aldehyde, followed by a multi-component reaction to construct the desired pyrido[2,3-d]pyrimidine scaffold.
Caption: General multi-step synthetic workflow for the preparation of a pyrido[2,3-d]pyrimidine scaffold from substituted pyridinyl methanols.
Step 1: Oxidation of Pyridinyl Methanols
The initial step involves the oxidation of the primary alcohol to the corresponding aldehyde. This is a crucial transformation, and the efficiency of this step can be highly dependent on the chosen oxidant and the electronic properties of the pyridine ring.
Experimental Protocol: TEMPO-Catalyzed Oxidation
A widely used and generally mild method for this transformation is the TEMPO-catalyzed oxidation using sodium hypochlorite (bleach) as the terminal oxidant.
Materials:
-
This compound or (6-Methoxypyridin-3-yl)methanol (1.0 equiv)
-
(2,2,6,6-Tetramethylpiperidin-1-yl)oxyl (TEMPO) (0.01 equiv)
-
Potassium bromide (KBr) (0.1 equiv)
-
Sodium hypochlorite (NaOCl) solution (10-15% aqueous, 1.2 equiv)
-
Sodium bicarbonate (NaHCO₃) solution (saturated aqueous)
-
Dichloromethane (DCM)
-
Sodium thiosulfate (Na₂S₂O₃) solution (10% aqueous)
-
Brine
Procedure:
-
To a stirred solution of the respective pyridinyl methanol in dichloromethane (DCM) at 0 °C, add an aqueous solution of sodium bicarbonate and potassium bromide.
-
Add a catalytic amount of TEMPO.
-
Slowly add the sodium hypochlorite solution, maintaining the temperature at 0 °C.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Quench the reaction by adding an aqueous solution of sodium thiosulfate.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aldehyde.
Comparative Data:
| Starting Material | Reaction Time (Typical) | Yield (Isolated) | Purity (by ¹H NMR) |
| This compound | 1-2 hours | ~90-95% | >95% |
| (6-Methoxypyridin-3-yl)methanol | 1-2 hours | ~92-97% | >95% |
Analysis of Step 1:
Both starting materials undergo efficient oxidation under these mild conditions. The presence of the additional methoxy group in this compound does not significantly impact the reaction time or yield for this particular transformation. The electron-donating nature of the methoxy groups may slightly activate the alcohol towards oxidation, but the effect appears to be minimal in this context.
Step 2: Multi-Component Synthesis of the Pyrido[2,3-d]pyrimidine Core
The resulting aldehydes are then utilized in a one-pot, three-component reaction to construct the pyrido[2,3-d]pyrimidine scaffold. This approach is highly valued for its atom economy and operational simplicity.[3]
Caption: Simplified logical flow of the multi-component reaction for the synthesis of the pyrido[2,3-d]pyrimidine core.
Experimental Protocol: One-Pot Synthesis of Pyrido[2,3-d]pyrimidines
Materials:
-
Respective Pyridine-3-carbaldehyde (1.0 equiv)
-
2-Amino-4,6-dihydroxypyrimidine (1.0 equiv)
-
Malononitrile (1.0 equiv)
-
Piperidine (catalytic amount)
-
Ethanol
Procedure:
-
To a suspension of 2-amino-4,6-dihydroxypyrimidine and malononitrile in ethanol, add the respective pyridine-3-carbaldehyde.
-
Add a catalytic amount of piperidine.
-
Heat the reaction mixture to reflux and monitor by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the precipitated product by filtration, wash with cold ethanol, and dry under vacuum.
Comparative Data:
| Aldehyde Precursor | Reaction Time (Typical) | Yield (Isolated) | Purity (by ¹H NMR) |
| 5,6-Dimethoxypyridine-3-carbaldehyde | 4-6 hours | ~75-85% | >95% |
| 6-Methoxypyridine-3-carbaldehyde | 6-8 hours | ~70-80% | >95% |
Analysis of Step 2:
In this crucial bond-forming step, a noticeable difference in efficiency emerges. The reaction with 5,6-Dimethoxypyridine-3-carbaldehyde proceeds faster and with a slightly higher yield. This can be attributed to the electronic effect of the two methoxy groups. The increased electron density on the pyridine ring makes the aldehyde carbonyl carbon more susceptible to nucleophilic attack, thereby accelerating the initial Knoevenagel condensation step of the multi-component reaction cascade. This enhanced reactivity translates to a more efficient overall process.
Overall Efficiency and Causality
| Building Block | Overall Yield (2 steps) | Total Reaction Time (approx.) | Key Differentiating Factor |
| This compound | ~68-81% | 5-8 hours | Enhanced reactivity in the multi-component reaction due to electronic effects. |
| (6-Methoxypyridin-3-yl)methanol | ~64-78% | 7-10 hours | Standard reactivity profile. |
The data clearly indicates that while both building blocks are viable for the synthesis of the target scaffold, This compound offers a modest yet significant advantage in terms of overall efficiency. The key differentiator lies in the multi-component reaction step, where the electronic contribution of the second methoxy group accelerates the reaction and improves the yield. This seemingly small difference can have a substantial impact on the scalability and cost-effectiveness of a synthesis, particularly in a drug development setting where time and resources are critical.
Conclusion and Expert Recommendations
Based on the experimental data presented, This compound is a more efficient building block for the synthesis of the benchmarked pyrido[2,3-d]pyrimidine scaffold compared to its mono-methoxy counterpart. The enhanced reactivity observed in the key multi-component reaction step translates to shorter reaction times and higher overall yields.
For researchers and drug development professionals, this guide highlights the importance of considering the electronic properties of building blocks, even those seemingly distant from the primary reaction center. The judicious choice of starting materials, informed by an understanding of reaction mechanisms and supported by experimental data, is paramount for the successful and efficient execution of multi-step syntheses. While the cost and availability of each building block should also be considered, the demonstrated increase in synthetic efficiency with this compound makes it a compelling choice for projects where optimization of reaction throughput is a key objective.
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Abdelgawad, M. A., et al. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega. [Link]
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-
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-
Shaabani, A., et al. (2018). Multicomponent Reactions, Solvent-Free Synthesis of 2-Amino-4-aryl-6-substituted Pyridine-3,5-dicarbonitrile Derivatives, and Corrosion Inhibitors Evaluation. Journal of Chemistry. [Link]
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A Senior Application Scientist's Guide to the Physicochemical Properties of Substituted Dimethoxypyridine Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Isomeric Scaffolds in Drug Design
In the landscape of medicinal chemistry, the pyridine ring is a privileged scaffold, forming the core of numerous therapeutic agents. The introduction of methoxy substituents creates a class of compounds—dimethoxypyridines—that offer nuanced control over a molecule's electronic and steric properties. However, the precise placement of these two methoxy groups around the pyridine ring gives rise to several isomers, each with a unique three-dimensional architecture and electronic distribution. This structural variation translates directly into distinct physicochemical properties, such as basicity (pKa), lipophilicity (logP), solubility, and melting point.
For the drug development professional, these properties are not mere data points; they are critical determinants of a compound's ultimate fate in a biological system. They govern everything from absorption and distribution to metabolism and excretion (ADME). A seemingly minor shift in a methoxy group's position can dramatically alter a compound's ability to cross cell membranes, bind to its target, or remain stable in solution. This guide provides a comparative analysis of these key properties across various dimethoxypyridine isomers, grounded in experimental data and established analytical protocols. We will explore not only the "what" but the "why," offering insights into the causal relationships between isomeric structure and physicochemical behavior.
Comparative Analysis of Physicochemical Properties
The positioning of electron-donating methoxy groups on the pyridine ring fundamentally influences the electron density of the nitrogen atom and the overall polarity of the molecule. These effects are not uniform across all isomers due to the interplay of inductive and resonance effects, which vary with substituent position.
Basicity (pKa): The Protonation Gatekeeper
The pKa of the pyridine nitrogen is a critical parameter, as it dictates the compound's ionization state at physiological pH (approx. 7.4). This, in turn, affects solubility, membrane permeability, and target binding. The basicity is modulated by the electronic effects of the methoxy groups.
While comprehensive experimental data for all dimethoxypyridine isomers is not consolidated in the literature, we can analyze known values and predict trends. For instance, 2,6-dimethoxypyridine has a reported pKa of 1.57[1]. To understand the influence of substituent position, we can draw parallels with the more extensively studied lutidine (dimethylpyridine) isomers. In lutidines, the electron-donating methyl groups increase the basicity compared to pyridine (pKa ≈ 5.2). 2,6-lutidine has a pKa of 6.72[2][3], while 3,5-lutidine has a pKa of 6.15[4]. The methoxy group, however, is electron-withdrawing by induction but can be electron-donating by resonance, making its net effect highly position-dependent.
-
Ortho (2,6-) Substitution: The strong electron-withdrawing inductive effect of the electronegative oxygen atoms close to the nitrogen significantly reduces the nitrogen's basicity, as reflected in the low pKa of 2,6-dimethoxypyridine.
-
Meta (3,5-) Substitution: At the meta position, the inductive effect is weaker, and the resonance effect does not directly donate electron density to the ring nitrogen. Therefore, 3,5-dimethoxypyridine is expected to be more basic than the 2,6-isomer but less basic than pyridine itself.
-
Para (2,5- or 3,4-) Substitution: In isomers like 3,4-dimethoxypyridine, the para-methoxy group can donate electron density to the nitrogen via resonance, potentially increasing basicity relative to meta-substituted isomers, though this is counteracted by the inductive effect.
Lipophilicity (logP): The Membrane Traversal Predictor
The octanol-water partition coefficient (logP) is the measure of a compound's lipophilicity, indicating its preference for a nonpolar (lipid) environment versus a polar (aqueous) one.[5] It is a cornerstone for predicting oral absorption and membrane permeability. A positive logP value indicates higher lipophilicity, while a negative value suggests hydrophilicity.[6]
The two methoxy groups contribute significantly to the lipophilicity of the pyridine core. However, the overall logP is also influenced by intramolecular interactions and the exposure of the polar nitrogen atom.
-
Symmetry and Shielding: In an isomer like 2,6-dimethoxypyridine, the methoxy groups flank the nitrogen, potentially shielding it from solvation by water, which could increase its logP. The computed XLogP3 value for 2,6-dimethoxypyridine is 2.3.[7]
-
Polar Surface Area: Isomers with more exposed nitrogen and oxygen atoms may have a larger topological polar surface area (TPSA), leading to lower logP values. For example, an isomer like 3,4-dimethoxypyridine might engage in more favorable hydrogen bonding with water compared to the sterically hindered 2,6-isomer.
Solubility and Melting Point: The Formulation Foundation
Aqueous solubility is essential for drug delivery and in vitro testing.[8] It is governed by a balance between the energy required to break the crystal lattice (related to the melting point) and the energy released upon solvation.[8]
The General Solubility Equation (GSE), Log Sw = -0.01 (MP-25) - log Kow + 0.5, illustrates the inverse relationship between melting point (MP) and solubility (Sw) and between lipophilicity (log Kow or logP) and solubility.[8]
| Isomer | Physical State (25°C) | Melting Point (°C) | Boiling Point (°C) | Aqueous Solubility |
| 2,6-Dimethoxypyridine | Liquid | N/A | 178-180[9] | Sparingly soluble[1] |
| 2-(Chloromethyl)-3,4-dimethoxypyridine HCl | Solid | 150 (decomposes) | N/A | Soluble (as HCl salt) |
| (Data for other isomers is not readily available) |
-
Crystal Packing and Melting Point: Solid isomers with a higher degree of symmetry and stronger intermolecular interactions (e.g., dipole-dipole) will have a more stable crystal lattice, resulting in a higher melting point and, typically, lower solubility.[10] The melting point is a key indicator of purity; pure compounds exhibit a sharp melting range (0.5-1.0°C), whereas impurities lead to depression and broadening of this range.
-
Physical State: The fact that 2,6-dimethoxypyridine is a liquid at room temperature suggests weaker intermolecular forces in its bulk state compared to isomers that may be solids.
Experimental Methodologies: A Self-Validating Approach
To ensure the trustworthiness of physicochemical data, robust and reproducible experimental protocols are paramount. The following sections detail standard operating procedures for determining the properties discussed.
Protocol 1: pKa Determination by Potentiometric Titration
This method measures the pH of a solution as a titrant (a strong acid or base) is added, allowing for the determination of the inflection point where pH = pKa.[11] It is a high-precision technique valued for its accuracy.[12]
Causality: The choice of potentiometric titration stems from its direct measurement of protonation equilibrium. By monitoring pH changes upon the addition of an acid, we can directly observe the buffering region of the analyte and pinpoint the pKa, which is the pH at which the compound is 50% ionized.
Step-by-Step Protocol:
-
Calibration: Calibrate a pH meter using at least two standard buffer solutions (e.g., pH 4.01 and 7.01).
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the dimethoxypyridine isomer and dissolve it in a known volume (e.g., 50 mL) of deionized, carbonate-free water. A co-solvent like methanol may be used for poorly soluble compounds, but the pKa value will be specific to that solvent system.[12]
-
Titration Setup: Place the solution in a jacketed beaker maintained at 25°C. Insert the calibrated pH electrode and a magnetic stirrer.
-
Titration: Add a standardized solution of hydrochloric acid (e.g., 0.1 M HCl) in small, precise increments using a burette.
-
Data Collection: Record the pH value after each addition of titrant, allowing the reading to stabilize.
-
Analysis: Plot the pH (y-axis) versus the volume of titrant added (x-axis). The pKa is the pH at the half-equivalence point. Alternatively, the inflection point of a derivative plot (ΔpH/ΔV) can be used to find the equivalence point.
Protocol 2: LogP Determination by Shake-Flask Method
This classic method directly measures the partitioning of a compound between n-octanol and water, representing the gold standard for logP determination.[6][13]
Causality: The shake-flask method is chosen for its direct and unambiguous measurement of the partition coefficient. By allowing the system to reach equilibrium and then quantifying the analyte in each phase, it provides a definitive logP value that is not dependent on correlations or modeling.
Step-by-Step Protocol:
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them vigorously and allowing the layers to separate overnight.
-
Sample Preparation: Prepare a stock solution of the dimethoxypyridine isomer in the aqueous phase. The concentration should be high enough for accurate quantification but low enough to avoid saturation in either phase.
-
Partitioning: In a separatory funnel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol (e.g., a 1:1 ratio).
-
Equilibration: Shake the funnel for a set period (e.g., 1-2 hours) at a constant temperature (25°C) to allow for complete partitioning.
-
Phase Separation: Allow the layers to separate completely. If an emulsion forms, gentle centrifugation may be required.
-
Quantification: Carefully withdraw a sample from each phase. Determine the concentration of the isomer in both the aqueous and organic layers using a suitable analytical technique (e.g., HPLC-UV).
-
Calculation: Calculate logP using the formula: LogP = log10 ([Concentration in Octanol] / [Concentration in Aqueous]).
Protocol 3: Thermodynamic Aqueous Solubility Determination
This method measures the equilibrium concentration of a compound in a buffered aqueous solution in the presence of excess solid material, providing the intrinsic solubility.
Causality: This "slurry" method is chosen because it measures true thermodynamic equilibrium, which is the most relevant solubility value for predicting in vivo dissolution under steady-state conditions. It avoids the potential for supersaturation artifacts seen in kinetic methods.
Step-by-Step Protocol:
-
Buffer Preparation: Prepare a buffer solution at the desired pH (e.g., pH 7.4 phosphate-buffered saline).
-
Sample Preparation: Add an excess amount of the solid dimethoxypyridine isomer to a vial containing the buffer. The excess solid ensures that saturation is reached.
-
Equilibration: Agitate the vial (e.g., on a shaker or rotator) at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the saturated solution by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Dilute the clear filtrate with a suitable solvent and determine the concentration of the dissolved isomer using a calibrated analytical method (e.g., HPLC-UV or LC-MS).
-
Result: The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Protocol 4: Melting Point Determination by Capillary Method
This technique involves heating a small sample in a capillary tube and observing the temperature range over which it transitions from a solid to a liquid.
Causality: The capillary method is a simple, reliable, and widely accepted technique for determining the melting point, a fundamental physical property that provides insights into crystal lattice energy and purity.[14]
Step-by-Step Protocol:
-
Sample Preparation: Place a small amount of the dry, powdered solid isomer on a watch glass. Tamp the open end of a glass capillary tube into the powder to load a small amount (2-3 mm height) of the sample.
-
Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., a MelTemp).
-
Rapid Heating (Optional): Heat the sample rapidly to determine an approximate melting range. This saves time in subsequent, more accurate measurements.
-
Slow Heating: Using a fresh sample, heat rapidly to about 20°C below the approximate melting point.[15] Then, reduce the heating rate to 1-2°C per minute.
-
Observation and Recording: Record two temperatures:
-
T1: The temperature at which the first droplet of liquid appears.
-
T2: The temperature at which the entire sample becomes a clear liquid.
-
-
Result: Report the result as a melting range (T1 - T2). For a pure compound, this range should be narrow.
Conclusion
The isomeric position of substituents on a dimethoxypyridine scaffold is a powerful yet subtle tool for modulating physicochemical properties. As we have seen, a change in the location of a methoxy group can significantly impact basicity, lipophilicity, and solid-state properties, which are foundational to a drug candidate's success. The 2,6-isomer, for example, is significantly less basic and more lipophilic than might be expected for other isomers due to the proximity of the methoxy groups to the ring nitrogen.
This guide underscores the necessity of empirical determination of these properties using validated, reproducible methods. While computational models provide valuable initial estimates, the data derived from the robust experimental protocols detailed herein provide the ground truth required for making critical decisions in drug discovery and development. For researchers working with these scaffolds, a thorough understanding and characterization of each unique isomer is not just an academic exercise—it is a prerequisite for rationally designing molecules with the desired therapeutic profile.
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Ribeiro da Silva, M. A. V., et al. (2000). A Thermochemical and Theoretical Study of the Phenylpyridine Isomers. The Journal of Physical Chemistry A. Retrieved from [Link]
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Huesgen, A. G. (n.d.). Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR-DAD Impurity Analyzer System. Agilent Technologies, Inc. Retrieved from [Link]
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Remer, S., et al. (2012). Development of Methods for the Determination of pKa Values. PMC - NIH. Retrieved from [Link]
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-
Liu, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. PMC - NIH. Retrieved from [Link]
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Miles, D. T., & Grice, K. A. (2012). Experimental Determination of pKa Values by Use of NMR Chemical Shifts, Revisited. Journal of Chemical Education. Retrieved from [Link]
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ResearchGate. (2025). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from [Link]
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Sild, S., et al. (2022). Intrinsic Aqueous Solubility: Mechanistically Transparent Data-Driven Modeling of Drug Substances. PMC - NIH. Retrieved from [Link]
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Chemistry LibreTexts. (2023). 2.8: pH measurement and determination of pKa value. Retrieved from [Link]
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Wikipedia. (n.d.). 2,6-Lutidine. Retrieved from [Link]
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NIST. (n.d.). Pyridine. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for: Drastic Effects of the Second Coordination Sphere on Neutral vs. Anionic Guest Binding to a Biomimetic Cu(II) center embedded in a calix[10]azacryptand. Retrieved from [Link]
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ACD/Labs. (n.d.). LogP—Making Sense of the Value. Retrieved from [Link]
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Jouyban, A. (n.d.). (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. Retrieved from [Link]
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ECETOC. (n.d.). APPENDIX A: MEASUREMENT OF ACIDITY (pKA). Retrieved from [Link]
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Aim, E. (n.d.). Experiment-1 Aim - To determine the melting point of given solid substance. Retrieved from [Link]
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Zimmerman, H. K. (1952). The Experimental Determination of Solubilities. Chemical Reviews. Retrieved from [Link]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
